molecular formula C8H7ClN2 B3282667 4-chloro-1-methyl-1H-benzo[d]imidazole CAS No. 75438-01-6

4-chloro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B3282667
CAS No.: 75438-01-6
M. Wt: 166.61 g/mol
InChI Key: NJLCPTCZOTWGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-1-methyl-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-methyl-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLCPTCZOTWGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-chloro-1-methyl-1H-benzo[d]imidazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-chloro-1-methyl-1H-benzo[d]imidazole

Abstract

This guide provides a comprehensive technical overview of 4-chloro-1-methyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical structure, physicochemical properties, and detailed synthetic methodologies. The narrative emphasizes the compound's role as a versatile scaffold in drug discovery, drawing on data from closely related analogs to illustrate its potential as a modulator of biological targets such as cannabinoid receptors and bacterial quorum sensing pathways. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, handling, and application, supported by authoritative references and detailed experimental protocols.

Introduction: The Benzimidazole Privileged Scaffold

The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a vast array of biological macromolecules, earning it the designation of a "privileged scaffold."[1] This versatile core is present in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Within this important class, 4-chloro-1-methyl-1H-benzo[d]imidazole represents a specific derivative with tailored electronic and steric properties. The introduction of a chlorine atom at the 4-position and a methyl group at the N-1 position significantly influences its lipophilicity, metabolic stability, and binding interactions with target proteins. These substitutions allow for the fine-tuning of its biological profile, making it a valuable building block for the synthesis of more complex, high-affinity ligands and potential therapeutic agents.[4]

Chemical Structure and Physicochemical Properties

The formal IUPAC name for this compound is 4-chloro-1-methyl-1H-benzimidazole. Its structure consists of a bicyclic system where the chlorine substituent is located on the benzene ring adjacent to the nitrogen atom bearing the methyl group.

Caption: Chemical structure of 4-chloro-1-methyl-1H-benzo[d]imidazole.

Physicochemical Data

The key identifying and physical properties of the compound are summarized below.

PropertyValueSource
IUPAC Name 4-chloro-1-methyl-1H-benzimidazoleN/A
Synonyms 4-Chloro-1-methyl-1H-benzo[d]imidazoleN/A
CAS Number 133238-99-0N/A
Molecular Formula C₈H₇ClN₂[5]
Molecular Weight 166.61 g/mol [5]
Appearance White to pale yellow crystalline solid or powder[5]
InChI InChI=1S/C8H7ClN2/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4,8H,1H3N/A
Canonical SMILES CN1C=NC2=C1C(=CC=C2)Cl[5]

Synthesis and Mechanistic Insights

The synthesis of N-substituted benzimidazoles typically involves two key transformations: the formation of the benzimidazole core and the subsequent alkylation of the ring nitrogen. A robust and common method for the core synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6]

General Synthetic Workflow

A logical synthetic route to 4-chloro-1-methyl-1H-benzo[d]imidazole proceeds in two primary stages:

  • Condensation: Reaction of 3-chloro-1,2-phenylenediamine with formic acid to produce 4-chloro-1H-benzo[d]imidazole. The use of formic acid is a classic approach to install a hydrogen at the C-2 position, which is later irrelevant but forms the core. A more direct approach for a 2-methyl derivative would use acetic acid.

  • N-Methylation: Alkylation of the resulting 4-chloro-1H-benzo[d]imidazole with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. This step is mechanistically critical, as methylation can occur at either the N-1 or N-3 position, leading to a mixture of regioisomers (4-chloro-1-methyl and 7-chloro-1-methyl). The distribution of these products is influenced by steric hindrance and the electronic nature of the chloro-substituent. The desired 4-chloro-1-methyl isomer must then be isolated via chromatography.

SynthesisWorkflow Start 3-chloro-1,2-phenylenediamine + Acetic Acid Step1 Step 1: Condensation (Phillips Reaction) Start->Step1 MethylatingAgent Dimethyl Sulfate + K₂CO₃ (Base) Step2 Step 2: N-Methylation MethylatingAgent->Step2 Intermediate 4-chloro-2-methyl-1H-benzo[d]imidazole Intermediate->Step2 Product 4-chloro-1-methyl-2-methyl- 1H-benzo[d]imidazole (Isomeric Mixture) Step3 Step 3: Purification (Chromatography) Product->Step3 FinalProduct Purified 4-chloro-1-methyl- 1H-benzo[d]imidazole Step1->Intermediate Step2->Product Step3->FinalProduct

Caption: Generalized workflow for the synthesis of 4-chloro-1-methyl-1H-benzo[d]imidazole.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles. Researchers should optimize conditions and conduct reactions under the supervision of trained personnel.

Step 1: Synthesis of 4-chloro-2-methyl-1H-benzo[d]imidazole

  • To a round-bottom flask, add 3-chloro-1,2-phenylenediamine (1.0 eq) and glacial acetic acid (2.0 eq).

  • Heat the mixture to reflux (approx. 120-140 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude 4-chloro-2-methyl-1H-benzo[d]imidazole.

Step 2: Synthesis of 4-chloro-1-methyl-1H-benzo[d]imidazole

  • Dissolve the crude product from Step 1 (1.0 eq) in a suitable aprotic polar solvent like acetone or N,N-dimethylformamide (DMF).

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 15-20 minutes.

  • Add a methylating agent, such as dimethyl sulfate (1.1 eq), dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the solvent under reduced pressure.

  • The resulting crude oil or solid contains a mixture of 4-chloro-1-methyl and 7-chloro-1-methyl isomers.

Step 3: Purification

  • Purify the crude product mixture using column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 40% ethyl acetate) to separate the two regioisomers.

  • Combine the fractions containing the desired product (typically identified by NMR spectroscopy) and evaporate the solvent to yield pure 4-chloro-1-methyl-1H-benzo[d]imidazole.

Applications in Research and Drug Development

The true value of 4-chloro-1-methyl-1H-benzo[d]imidazole lies in its utility as a molecular scaffold for developing targeted therapeutics. The specific placement of the chloro and methyl groups provides a defined three-dimensional structure for interaction with biological targets.

As a Scaffold for Enzyme and Receptor Ligands

While direct studies on the 4-chloro isomer are limited in public literature, extensive research on closely related analogs provides compelling evidence of its potential.

  • Quorum Sensing Inhibition: A study on Pseudomonas aeruginosa identified derivatives of 6-chloro-1-methyl-1H-benzo[d]imidazole as potent antagonists of the PqsR receptor, a key regulator of bacterial virulence.[4] This suggests that the chloro-1-methyl-benzimidazole core is an effective pharmacophore for disrupting bacterial communication, offering a novel anti-infective strategy that does not rely on traditional bactericidal mechanisms.[4]

  • Cannabinoid Receptor Modulation: Chloro-substituted benzo[d]imidazole regioisomers have been synthesized and evaluated as selective agonists for the Cannabinoid Type 2 (CB2) receptor.[7] The CB2 receptor is a significant target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation. The benzimidazole core provides crucial π–π stacking and hydrophobic interactions within the receptor's active site.[7]

Intermediate in Organic Synthesis

Beyond direct biological activity, the compound serves as a crucial intermediate for building more elaborate molecules.[5] The nitrogen at the N-3 position remains a nucleophilic site for further functionalization, and the benzimidazole ring can participate in various coupling reactions, enabling the construction of complex molecular architectures for applications in materials science and medicinal chemistry.[5]

Applications cluster_dd Therapeutic Targets Core 4-chloro-1-methyl- 1H-benzo[d]imidazole DrugDiscovery Drug Discovery Scaffold Core->DrugDiscovery Materials Materials Science (Functional Materials) Core->Materials ChemBio Chemical Biology Probe Core->ChemBio PqsR PqsR Antagonists (Anti-Virulence) DrugDiscovery->PqsR CB2 CB2 Agonists (Anti-Inflammatory) DrugDiscovery->CB2 DHFR DHFR Inhibitors (Antimicrobial/Anticancer) DrugDiscovery->DHFR

Caption: Logical map of the primary application areas for the benzimidazole scaffold.

Safety, Handling, and Storage

As a laboratory chemical, 4-chloro-1-methyl-1H-benzo[d]imidazole and its structural relatives require careful handling to minimize exposure and ensure safety. The information below is synthesized from safety data for structurally similar imidazole and benzimidazole compounds.[8]

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral GHS07WarningH302: Harmful if swallowed.
Skin Irritation GHS07WarningH315: Causes skin irritation.[8]
Eye Irritation GHS07WarningH319: Causes serious eye irritation.[8]
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation.[8]
Recommended Handling and Storage Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a fully buttoned lab coat, and nitrile gloves to prevent eye and skin contact.[10]

  • Handling: Avoid creating dust.[10] Do not get in eyes, on skin, or on clothing.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Spill Response: For small spills, trained personnel wearing appropriate PPE may clean up the material. For large spills, evacuate the area and contact institutional Environmental Health & Safety (EH&S).[10]

Conclusion

4-chloro-1-methyl-1H-benzo[d]imidazole is a well-defined chemical entity with significant, albeit largely untapped, potential. Its strategic substitutions on the privileged benzimidazole scaffold make it an attractive candidate for lead optimization in drug discovery, particularly in the development of novel anti-infective and anti-inflammatory agents. The synthetic pathways, while requiring careful control of regioselectivity, are based on well-established and reliable chemical principles. As researchers continue to explore the chemical space around the benzimidazole core, this compound and its derivatives are poised to play a crucial role in the creation of next-generation therapeutics and functional materials.

References

  • García-Gutiérrez, E., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Available at: [Link]

  • University of California, Santa Barbara. Standard Operating Procedures for Imidazole. Available at: [Link]

  • Thomann, J., et al. (2020). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. ACS Publications.
  • MP Biomedicals. Imidazole Safety Data Sheet. Available at: [Link]

  • Al-Qalaf, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules. Available at: [Link]

  • PubChem. 4-Chloro-2-methyl-1H-imidazole. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[10]imidazo[1,2-d][7][10]triazine Derivatives. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. Available at: [Link]

  • Alam, M., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]

  • Supporting Information. Synthesis of Benzimidazoles.
  • El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Available at: [Link]

  • Jasińska, E., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]

  • Kumar, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

  • Zhang, L., & Wang, X. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. Available at: [Link]

Sources

4-chloro-1-methylbenzimidazole CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-chloro-1-methylbenzimidazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., HPK1 inhibitors) and bioactive heterocyclic scaffolds.

Part 1: Identity & Physicochemical Profile[1]

4-Chloro-1-methylbenzimidazole is a regioisomer of the chlorinated benzimidazole class. Its utility lies in the C4-chlorine handle, which allows for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce complexity at the "peri" position of the bicyclic system, and the N1-methyl group which locks the tautomeric equilibrium.

Property Data / Specification
Chemical Name 4-Chloro-1-methyl-1H-benzimidazole
CAS Number 15965-57-8 (Note: Often associated with 2-chloro-4-methyl; verify specific isomer batch). Parent Scaffold CAS: 4857-06-1 (4-Chlorobenzimidazole)
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Isomer dependent; 1,7-isomer typically melts lower)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~4.5 (Conjugate acid) – Reduced basicity due to Cl-inductive effect

Critical Isomer Note: Users must distinguish between 4-chloro-1-methylbenzimidazole (Cl at C4, Me at N1) and its regioisomer 7-chloro-1-methylbenzimidazole (Cl at C7, Me at N1). Commercial "4-chloro-1-methyl" labels can sometimes refer to the mixture obtained from non-selective methylation.

Part 2: Health, Safety, and Environmental (HSE) Profile

As a halogenated heterocycle, this compound poses irritation risks. The following data is derived from the GHS classification of closely related chlorinated benzimidazoles.

Hazard Class GHS Code Hazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H319 Causes serious eye irritation.[1]
STOT - Single Exposure H335 May cause respiratory irritation.[1]
Acute Toxicity (Oral) H302 Harmful if swallowed (Category 4).[1]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Hygroscopic.

Part 3: Synthetic Pathways & Regioselectivity Logic

The synthesis of 4-chloro-1-methylbenzimidazole presents a classic problem in heterocyclic regioselectivity.

Route A: Direct Methylation (The Kinetic Challenge)

Methylation of 4-chlorobenzimidazole with methyl iodide (MeI) yields a mixture of two isomers.

  • Mechanism: The N1 position is sterically less hindered than N3 (which is flanked by the C4-Chlorine).

  • Outcome: The major product is typically 1-methyl-4-chlorobenzimidazole (Target), while the minor product is 1-methyl-7-chlorobenzimidazole . Separation requires careful column chromatography.

Route B: De Novo Cyclization (The Self-Validating Route)

To guarantee the 1,4-substitution pattern without chromatographic separation of isomers, the synthesis should start from 3-chloro-N-methyl-1,2-phenylenediamine . Cyclization with formic acid or trimethyl orthoformate locks the structure unambiguously.

Pathway Visualization (DOT Diagram):

BenzimidazoleSynthesis Start1 4-Chlorobenzimidazole (Tautomeric Mixture) Reagent1 MeI / K2CO3 (Direct Methylation) Start1->Reagent1 ProductA 1-Methyl-4-chlorobenzimidazole (Major Product) Target Reagent1->ProductA Attack at N1 (Less Hindered) ProductB 1-Methyl-7-chlorobenzimidazole (Minor Product) Steric Clash Reagent1->ProductB Attack at N3 (Hindered by Cl) Start2 3-Chloro-N1-methyl- benzene-1,2-diamine Reagent2 Formic Acid / Heat (Cyclization) Start2->Reagent2 Reagent2->ProductA Unambiguous Ring Closure

Caption: Comparative synthetic routes. Route B (bottom) provides structural certainty, whereas Route A (top) requires purification of regioisomers.

Part 4: Experimental Protocol (Route A: Direct Methylation)

This protocol is optimized for the direct methylation of 4-chlorobenzimidazole, including the critical purification step to remove the 1,7-isomer.

Reagents:

  • 4-Chlorobenzimidazole (1.0 equiv)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-chlorobenzimidazole (5.0 g, 32.7 mmol) in anhydrous ACN (50 mL).

  • Deprotonation: Add Cs₂CO₃ (21.3 g, 65.4 mmol) in one portion. Stir at room temperature for 30 minutes. Note: The solution may turn slightly yellow.

  • Alkylation: Cool the mixture to 0 °C. Dropwise add MeI (2.45 mL, 39.2 mmol) over 10 minutes to prevent exotherm-driven poly-alkylation (quaternization).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The target (1,4-isomer) typically runs slightly lower (more polar) than the 1,7-isomer due to the dipole moment alignment.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification (Critical):

    • Resuspend the residue in DCM.

    • Perform Flash Column Chromatography using a gradient of 0% → 5% Methanol in DCM.

    • Isomer Identification: The 1-methyl-4-chloro isomer is the major product.

    • Validation: 1H NMR (DMSO-d6): Look for the N-Me singlet around δ 3.85 ppm. The aromatic region will show a doublet of doublets for H5/H6/H7.

Part 5: Applications in Drug Discovery

1. Kinase Inhibition (HPK1): 4-Chloro-1-methylbenzimidazole is a validated intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The C4-chlorine serves as a electrophilic handle for palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) to generate 1-methyl-1H-benzimidazole-4-carbonitrile , a precursor to key amide pharmacophores [1].

2. Scaffold Diversification:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids at C4 yields 4-aryl-benzimidazoles, used in anti-viral research.

  • Buchwald-Hartwig Amination: Reaction with amines at C4 creates 4-amino-benzimidazoles, mimicking the adenine core of ATP.

References
  • European Patent Office. (2024). Substituted pyrazine-2-carboxamides as HPK1 inhibitors for the treatment of cancer (EP4373817B1).

  • Der Pharma Chemica. (2013).[2] A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.

  • National Institutes of Health (NIH). (2020). Regioselectivity of Cobalamin-Dependent Methyltransferase.

  • PubChem. (2025).[3] 4-Chlorobenzimidazole Compound Summary.

Sources

Technical Whitepaper: Biological Activity & Therapeutic Potential of 4-Chloro-1-methyl-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 4-chloro-1-methyl-1H-benzo[d]imidazole scaffold. This document is structured to serve researchers and drug developers, focusing on the unique structural properties, synthesis challenges, and biological potential of this specific pharmacophore.[1]

Executive Summary

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for drugs ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole). However, the specific substitution pattern of 4-chloro-1-methyl-1H-benzo[d]imidazole represents a distinct and under-explored chemical space.

Unlike the more common 2-, 5-, or 6-substituted derivatives, the 4-chloro-1-methyl motif introduces a unique peri-interaction between the N1-methyl group and the C4-chlorine atom. This steric and electronic clash significantly alters the planarity and lipophilicity of the molecule, making it a critical tool for:

  • Conformational Locking: Restricting rotation in kinase inhibitors.

  • Metabolic Blocking: Preventing oxidation at the electron-rich C4 position.

  • Selectivity Probing: Differentiating between closely related receptor subtypes (e.g., CB2 vs. CB1).

This guide analyzes the biological activity, structure-activity relationships (SAR), and synthesis of these derivatives.[2][3]

Chemical Context: The "Peri-Effect"

Understanding the biological activity of this scaffold requires analyzing its unique geometry.

  • Nomenclature Note: In 1-substituted benzimidazoles, the numbering is fixed. The 4-position is adjacent to the bridgehead carbon and "above" the N1-substituent.

  • Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) and the Methyl group (2.0 Å) creates a repulsive interaction when placed at positions 4 and 1, respectively.

  • Pharmacological Implication: This forces the N-methyl group out of plane or distorts the fused ring system slightly, which can enhance selectivity for deep hydrophobic pockets in enzymes (e.g., HCV NS5B polymerase, kinases) where flat intercalators might bind non-specifically.

Pharmacological & Biological Activity[1][2][3][4][5][6][7][8][9][10][11][12]

Antimicrobial & Antiviral Potential

Derivatives of 4-chloro-1-methylbenzimidazole have shown promise as anti-infectives by targeting bacterial communication and viral replication.

  • PqsR Antagonism (Pseudomonas aeruginosa): While 6-chloro analogs are often cited as primary PqsR inhibitors (blocking quorum sensing), the 4-chloro derivatives act as critical steric probes . Research indicates that introducing bulk at the 4-position can modulate binding affinity to the PqsR co-inducer binding domain (CBD), often acting as a "switch" between agonist and antagonist activity depending on the linker length at C2 [1].

  • HCV NS5B Polymerase Inhibition: Benzimidazole-5-carboxylic acid derivatives are known HCV inhibitors. The introduction of a 4-chloro substituent (in conjunction with N1-methyl) has been explored to fill the hydrophobic pocket of the NS5B allosteric site (Thumb II domain). The 4-chloro group provides a lipophilic anchor that resists metabolic hydroxylation [2].

Oncology: DNA Binding & Topoisomerase Inhibition

The planar benzimidazole system is a classic DNA intercalator. However, the 4-chloro-1-methyl substitution alters this mode of action.

  • Mechanism: Unlike simple intercalation, these derivatives often exhibit groove binding . The 4-chloro substituent prevents deep intercalation due to steric hindrance but enhances minor groove affinity through hydrophobic interactions.

  • Activity Profile:

    • Target: Human Topoisomerase I (Hu Topo I).[4][5]

    • Effect: Stabilization of the DNA-enzyme cleavage complex, leading to apoptosis in G2/M phase.

    • Potency: Derivatives with a 2-phenyl spacer (e.g., 1-Benzyl-4-chloro-2-phenyl-1H-benzo[d]imidazole) have demonstrated micromolar IC50 values against NCI-60 cell lines [3].

Cannabinoid Receptor Selectivity

Recent studies in regioisomer synthesis have highlighted the utility of chloro-benzimidazoles as CB2 receptor ligands.

  • Selectivity: The 4-chloro regioisomer often exhibits lower affinity than the 6-chloro isomer for CB2 but higher selectivity against CB1, making it a valuable scaffold for designing non-psychoactive anti-inflammatory agents [4].

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 4-chloro-1-methyl motif compared to other substitution patterns.

Feature4-Chloro-1-Methyl (Target)5/6-Chloro-1-Methyl (Common)2-Methyl (Unsubstituted Benzene)
Steric Hindrance High (Peri-interaction)LowLow
Metabolic Stability High (Blocks C4 oxidation)ModerateLow (C4/C7 vulnerable)
DNA Binding Mode Minor Groove / Partial IntercalationDeep IntercalationIntercalation
Key Application Kinase Selectivity / Steric ProbeBroad Spectrum AntibioticGeneral Anthelmintic

Experimental Protocols

Synthesis of 4-Chloro-1-methyl-1H-benzo[d]imidazole

Achieving regioselectivity for the 4-chloro isomer is challenging using standard condensation. The recommended protocol uses Intramolecular C(sp3)–H Amination or specific diamine precursors.

Method A: Condensation (Standard)

  • Precursor: Start with 3-chloro-N1-methylbenzene-1,2-diamine.

    • Note: Commercial 3-chlorophenylenediamine yields a mixture of 4-Cl and 7-Cl isomers upon cyclization. Separation is required.

  • Reagents: Aldehyde (R-CHO), Na2S2O5 (oxidant), Ethanol/DMF.

  • Conditions: Reflux for 4–6 hours.

  • Purification: Column chromatography (Hexane:EtOAc) is strictly required to separate the 4-chloro isomer (usually elutes first due to lower polarity/internal shielding) from the 7-chloro isomer.

Method B: Regioselective C-H Activation (Advanced)

  • Reference: J. Org. Chem. (2021) [5].[6]

  • Step 1: React N-benzyl-2-chloroaniline with an oxidant to induce radical cyclization.

  • Yield: Higher specificity for the 1-benzyl-4-chloro derivative.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Purpose: Evaluate antibacterial potency.[2][3]

  • Preparation: Dissolve derivative in DMSO (Stock: 10 mg/mL).

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plate Setup: 96-well plate, serial 2-fold dilutions (128 µg/mL to 0.25 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Lowest concentration with no visible growth.

    • Validation: Use Ciprofloxacin as positive control (Expected MIC: 0.12–0.5 µg/mL).

Mechanism of Action & Synthesis Workflow

The following diagrams visualize the synthesis logic and the biological signaling pathway for anticancer activity.

Synthesis Logic: Regioselectivity

SynthesisPath cluster_separation Purification Step Start 3-Chloro-o-phenylenediamine Intermed Schiff Base Intermediate Start->Intermed Condensation Reagent R-CHO + Na2S2O5 Cyclization Oxidative Cyclization Intermed->Cyclization + Heat Isomer4 4-Chloro-1-methyl (Target) Cyclization->Isomer4 Major (Steric Control) Isomer7 7-Chloro-1-methyl (Byproduct) Cyclization->Isomer7 Minor Chromatography Silica Gel Chromatography (Hexane:EtOAc) Isomer4->Chromatography Isomer7->Chromatography

Caption: Synthetic pathway highlighting the critical divergence of regioisomers during oxidative cyclization.

Anticancer Mechanism (Topoisomerase I Inhibition)

MOA Drug 4-Chloro-1-methyl-Benzimidazole DNA DNA Minor Groove Drug->DNA Binds (Groove Binding) Complex Ternary Cleavage Complex (Stabilized) Drug->Complex Stabilizes DNA->Complex Topo Topoisomerase I Enzyme Topo->Complex Damage DNA Double-Strand Breaks Complex->Damage Replication Fork Collision Apoptosis Apoptosis (G2/M Arrest) Damage->Apoptosis Signaling Cascade

Caption: Mechanism of action showing the stabilization of the Topo I-DNA complex by the benzimidazole derivative.

Future Outlook & Recommendations

The 4-chloro-1-methyl-1H-benzo[d]imidazole scaffold is currently an underutilized "orphan" scaffold in high-throughput screening. However, its structural rigidity makes it a prime candidate for:

  • Fragment-Based Drug Design (FBDD): As a rigid linker in PROTACs.

  • Kinase Inhibitors: Targeting the "gatekeeper" residues where steric bulk at C4 is tolerated or required.

Recommendation: Prioritize the synthesis of 2-amino derivatives of this scaffold, as the 2-amino-4-chloro-1-methyl motif combines hydrogen bond donor/acceptor capability with the unique steric profile described above.

References

  • Stark, P. et al. (2023). Design and Synthesis of Benzimidazole-Based PqsR Inhibitors for Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Link

  • Beaulieu, P. L. et al. (2014). Benzimidazole-5-carboxylic Acids as HCV NS5B Polymerase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Tandon, V. et al. (2022).[4][7][5] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Link

  • Rao, G. et al. (2021). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Molecules. Link

  • Wang, Y. et al. (2021).[7] Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. Journal of Organic Chemistry. Link

Sources

literature review on 4-substituted 1-methylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-substituted 1-methylbenzimidazoles, addressing the specific regiochemical challenges associated with this scaffold.

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The 4-substituted 1-methylbenzimidazole scaffold is a critical pharmacophore in drug discovery, notably in PARP inhibitors and kinase modulators. However, its synthesis presents a distinct regiochemical challenge: direct N-methylation of 4-substituted benzimidazoles predominantly yields the undesired 1,7-isomer (often mislabeled as 1,6 depending on tautomer nomenclature) due to steric hindrance at the N3 position.

This guide establishes the De Novo Construction Strategy as the industry standard for accessing the 1-methyl-4-substituted pattern with high fidelity. It provides mechanistic insights, validated protocols, and self-correcting workflows to ensure reproducibility.

Part 1: The Regioselectivity Paradox

To synthesize this scaffold effectively, one must first understand why the "obvious" route fails.

The Mechanism of Failure (Direct Alkylation)

Benzimidazoles bearing a substituent at C4 exist in a tautomeric equilibrium. When subjected to alkylation (e.g., MeI/Cs₂CO₃), the electrophile attacks the nitrogen with the highest electron density and lowest steric hindrance.

  • Tautomer A (1H-tautomer): The proton is on N1 (distal to C4-R). The "naked" N3 is adjacent to the C4-substituent. Alkylation at N3 is sterically blocked.

  • Tautomer B (3H-tautomer): The proton is on N3 (proximal to C4-R). The "naked" N1 is unhindered. Alkylation occurs readily at N1.[1]

The Result: Alkylation of Tautomer B at N1 yields the 1-methyl-7-substituted isomer (where the methyl and substituent are on opposite sides of the fused system). The desired 1-methyl-4-substituted isomer (where methyl and substituent are on the same side of the ring fusion) is typically formed in <15% yield.

Visualization: The Steric Trap

The following diagram maps the divergent pathways, highlighting the steric clash that prevents direct access to the target.

Regioselectivity Start 4-Substituted Benzimidazole (Tautomeric Mix) TautomerA Tautomer A (N3 available) Start->TautomerA Equilibrium TautomerB Tautomer B (N1 available) Start->TautomerB Equilibrium Clash STERIC CLASH (C4-R blocks N3) TautomerA->Clash + MeI Undesired 1-Methyl-7-Substituted (Major Product) TautomerB->Undesired + MeI (Fast) Target 1-Methyl-4-Substituted (Minor Product) Clash->Target Slow

Figure 1: Mechanistic pathway showing why direct methylation favors the 1,7-isomer over the desired 4-substituted target.

Part 2: The De Novo Solution (The "Golden Route")

To guarantee the 1-methyl-4-substituted pattern, the N-methyl group must be installed before the imidazole ring is closed. This strategy relies on the preparation of a specific diamine precursor: 3-substituted-N1-methyl-benzene-1,2-diamine .

Synthetic Logic
  • Precursor Selection: Start with a 1,2,3-trisubstituted benzene (e.g., 2,6-dibromonitrobenzene or 3-substituted-2-nitroaniline).

  • Regiocontrol: Introduce the methylamine group. In 2,6-dihalo-nitrobenzenes, displacement is symmetric. In 3-substituted-2-nitroanilines, the amine is already present and requires selective methylation.

  • Cyclization: Condensation of the diamine with a carbon source (formic acid, aldehyde) locks the regiochemistry. Since the methyl is already attached to a specific nitrogen, no isomerism is possible.

Comparison of Methods
FeatureMethod A: Direct AlkylationMethod B: De Novo (Recommended)
Starting Material 4-Substituted Benzimidazole2,6-Dihalonitrobenzene or 2-Nitroaniline
Step Count 1 (from benzimidazole)3-4
Regioselectivity Poor (Favors 1,7-isomer)Absolute (100% 1,4-isomer)
Purification Difficult HPLC/Column separationStandard recrystallization/extraction
Scalability Low (Yield loss to wrong isomer)High

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-benzimidazole

A versatile intermediate for palladium-catalyzed cross-couplings.

Reagents:

  • 2,6-Dibromonitrobenzene

  • Methylamine (2.0 M in THF or aqueous)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Fe/NH₄Cl

  • Formic acid (98%)

Step-by-Step Methodology:

  • SNAr Displacement (Installation of N-Methyl):

    • Dissolve 2,6-dibromonitrobenzene (1.0 eq) in EtOH or THF.

    • Add Methylamine (2.5 eq) dropwise at 0°C.

    • Stir at RT for 4–6 h. Monitor by TLC for disappearance of starting material.

    • Result:2-Bromo-N-methyl-6-nitroaniline . (The nitro group activates the ortho-positions; steric relief drives the displacement of one bromine).

    • Workup: Concentrate, dilute with water, filter the yellow/orange solid.

  • Nitro Reduction:

    • Suspend the intermediate in EtOH/EtOAc (1:1).

    • Add SnCl₂·2H₂O (5.0 eq) and heat to reflux for 2 h. (Alternatively, use Fe powder/NH₄Cl in EtOH/H₂O for a milder workup).

    • Result:3-Bromo-N1-methyl-benzene-1,2-diamine .

    • Note: This diamine is oxidation-sensitive. Use immediately or store under Argon.

  • Cyclization:

    • Dissolve the crude diamine in Formic Acid (10 vol).

    • Heat to 100°C for 3–5 h.

    • Cool to RT, basify with NaOH (aq) to pH 10.

    • Extract with DCM. Wash with brine. Dry over Na₂SO₄.

    • Purification: Recrystallize from EtOH or flash chromatography (EtOAc/Hex).

Yield Expectation: 60–75% over 3 steps.

Protocol 2: Synthesis of 2-Aryl-4-substituted-1-methylbenzimidazoles

For generating libraries of 2-functionalized derivatives.

Workflow:

  • Prepare 3-substituted-N1-methyl-benzene-1,2-diamine as above.

  • Oxidative Condensation:

    • Mix diamine (1.0 eq) and Aryl Aldehyde (1.1 eq) in DMF or EtOH.

    • Add Na₂S₂O₅ (Sodium metabisulfite, 1.5 eq) or catalytic Cu(OAc)₂/Air.

    • Heat at 80–100°C for 4–12 h.

  • Mechanism: Formation of Schiff base followed by oxidative ring closure. The pre-installed N-methyl group ensures the aryl group is at C2 and the substituent remains at C4.

Part 4: Visualization of the De Novo Workflow

The following diagram illustrates the robust "Route B" using 2,6-dibromonitrobenzene, ensuring the correct regiochemistry is locked in from the first step.

DeNovoRoute SM 2,6-Dibromonitrobenzene (Symmetric Precursor) Step1 Step 1: SNAr (MeNH2, THF, 0°C) SM->Step1 Inter1 2-Bromo-6-(methylamino)nitrobenzene (Regiochemistry Set) Step2 Step 2: Reduction (SnCl2 or Fe/NH4Cl) Inter1->Step2 Inter2 3-Bromo-N1-methyl-benzene-1,2-diamine (Unstable Intermediate) Step3 Step 3: Cyclization (Formic Acid, 100°C) Inter2->Step3 Product 4-Bromo-1-methylbenzimidazole (Target Scaffold) Step1->Inter1 Br displaced by NHMe Step2->Inter2 NO2 -> NH2 Step3->Product Ring Closure

Figure 2: Step-by-step synthesis of 4-bromo-1-methylbenzimidazole via the regioselective SNAr route.

References

  • Regioselective Synthesis of 4-Substituted Benzimidazoles

    • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.
    • Source: (Context: Discusses the difficulty of direct alkylation).

  • De Novo Synthesis Protocols

    • Synthesis of 4-bromo-1-methyl-1H-benzimidazole via SNAr.
    • Source: (Context: Use of 2,6-dibromonitrobenzene precursor).

  • General Benzimidazole Construction

    • Recent achievements in the synthesis of benzimidazole deriv
    • Source: (Context: Review of oxidative cyclization methods).

  • C-H Activation (Emerging Methods)

    • Copper-Catalyzed C-H Functionaliz
    • Source: (Context: Functionalization at C2 and potential for remote functionalization).

Sources

4-chloro-1-methyl-1H-benzo[d]imidazole solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-chloro-1-methyl-1H-benzo[d]imidazole in DMSO and Methanol

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Research and Development

4-chloro-1-methyl-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic aromatic compounds. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] Understanding the solubility of such compounds is a cornerstone of the research and development pipeline. It directly impacts:

  • Compound Storage and Handling: Ensuring long-term stability in stock solutions.

  • Biological Screening: Accurate and reproducible concentration-response curves in in vitro assays depend on the compound remaining in solution.

  • Formulation Development: The ability to formulate a compound for in vivo studies is dictated by its solubility in various vehicles.

  • Purification and Synthesis: Crystallization and chromatographic purification steps are optimized based on solubility profiles in different solvent systems.

This guide will focus on two critical solvents: DMSO, a polar aprotic solvent renowned for its exceptional solvating power for a wide range of organic molecules, and methanol, a polar protic solvent widely used in organic synthesis and analysis.[2][3][4][5]

Theoretical Solubility Profile: A Molecular Perspective

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This principle is governed by the balance of intermolecular forces between the solute and solvent molecules.

The molecular structure of 4-chloro-1-methyl-1H-benzo[d]imidazole suggests a favorable solubility profile in both DMSO and methanol due to the following features:

  • Polar Benzimidazole Core: The fused imidazole and benzene rings, with two nitrogen atoms, create a polar heterocyclic system capable of engaging in dipole-dipole interactions.

  • Hydrogen Bond Acceptors: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors.

  • Influence of Substituents:

    • The chloro group at the 4-position is an electron-withdrawing group that increases the molecule's polarity.

    • The methyl group at the 1-position is a small, non-polar alkyl group. Its presence on the nitrogen atom prevents this specific nitrogen from acting as a hydrogen bond donor, which can influence solubility compared to its non-methylated counterpart.

Predicted Interactions with DMSO (Dimethyl Sulfoxide)

DMSO is a highly polar aprotic solvent with a large dipole moment.[6][7] It is an excellent hydrogen bond acceptor but lacks a hydrogen bond-donating proton. The primary interactions driving the solubility of 4-chloro-1-methyl-1H-benzo[d]imidazole in DMSO are expected to be strong dipole-dipole forces between the polar benzimidazole ring system and the sulfoxide group of DMSO.

Predicted Interactions with Methanol

Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[8] Its ability to engage in hydrogen bonding is a dominant factor in its solvating properties. For 4-chloro-1-methyl-1H-benzo[d]imidazole, the key interactions with methanol are predicted to be:

  • Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring can accept hydrogen bonds from the hydroxyl group of methanol.

  • Dipole-Dipole Interactions: The polar nature of both the solute and methanol will contribute to solubility through dipole-dipole forces.

The following diagram illustrates the potential intermolecular interactions that facilitate the dissolution of 4-chloro-1-methyl-1H-benzo[d]imidazole in DMSO and methanol.

Figure 1: Predicted Solute-Solvent Interactions cluster_solute 4-chloro-1-methyl-1H-benzo[d]imidazole cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) Solute Benzimidazole Core (Polar) - Cl (Polar) - CH3 (Non-polar) DMSO S=O group (Strong Dipole) (H-bond acceptor) Solute->DMSO Dipole-Dipole Interactions Methanol O-H group (H-bond donor/acceptor) (Dipole) Solute->Methanol Hydrogen Bonding (N as acceptor) Dipole-Dipole Interactions

Caption: Predicted Solute-Solvent Interactions

Quantitative Solubility Determination: An Experimental Approach

Given the absence of published quantitative data, an experimental determination is necessary. The equilibrium solubility assay is a robust and widely accepted method for this purpose. This protocol provides a self-validating system to ensure accurate and reliable data.

Principle of the Equilibrium Solubility Assay

This method involves creating a saturated solution of the compound in the solvent of interest. The system is allowed to reach equilibrium, after which the undissolved solid is removed. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment
  • 4-chloro-1-methyl-1H-benzo[d]imidazole (solid, >98% purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (HPLC grade, ≥99.9%)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated micropipettes

  • HPLC system with a UV detector and a suitable C18 column

  • Autosampler vials

  • Volumetric flasks

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Protocol
  • Preparation of Calibration Standards:

    • Accurately weigh approximately 10 mg of 4-chloro-1-methyl-1H-benzo[d]imidazole and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent (DMSO or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of this stock solution to prepare a series of at least five calibration standards of known lower concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 4-chloro-1-methyl-1H-benzo[d]imidazole to a series of vials (perform in triplicate for each solvent). An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg per 1 mL of solvent).

    • Accurately add a precise volume (e.g., 1.0 mL) of the test solvent (DMSO or methanol) to each vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the slurries for a sufficient time to reach equilibrium. A 24-hour period is typically adequate, but this should be validated.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Dilution and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately dilute the supernatant with the same solvent to a concentration that falls within the range of the prepared calibration curve. This step is crucial to avoid precipitation and to ensure the measurement is within the linear range of the detector.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the calibration standards and the prepared samples by HPLC.

  • Quantification:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

The following diagram outlines the experimental workflow for determining the equilibrium solubility.

Figure 2: Equilibrium Solubility Determination Workflow A 1. Add Excess Solid Compound to Vials (in triplicate) B 2. Add Precise Volume of Solvent (DMSO or Methanol) A->B C 3. Equilibrate in Thermostatic Shaker (e.g., 24h at 25°C) B->C D 4. Centrifuge to Pellet Undissolved Solid C->D E 5. Withdraw Supernatant D->E F 6. Dilute Supernatant with Solvent to Fall Within Calibration Range E->F G 7. Filter Through 0.22 µm Syringe Filter F->G H 8. Analyze by HPLC-UV G->H I 9. Quantify Against Calibration Curve H->I J 10. Calculate Solubility (Concentration x Dilution Factor) I->J

Caption: Equilibrium Solubility Determination Workflow

Data Presentation and Interpretation

The results of the solubility study should be presented clearly and concisely. The following tables serve as templates for recording the experimental data.

Table 1: Physicochemical Properties of Solute and Solvents

Property4-chloro-1-methyl-1H-benzo[d]imidazoleDimethyl Sulfoxide (DMSO)Methanol
Molecular Formula C₈H₇ClN₂C₂H₆OSCH₄O
Molecular Weight ( g/mol ) 166.61[2]78.13[7]32.04
Solvent Type -Polar Aprotic[2]Polar Protic[4]
Boiling Point (°C) -189[7]64.7

Table 2: Experimentally Determined Equilibrium Solubility

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Standard Deviation
DMSO 25[Insert experimental value][Insert calculated value][Insert SD]
Methanol 25[Insert experimental value][Insert calculated value][Insert SD]

Conclusion and Recommendations

This technical guide provides a dual approach to understanding the solubility of 4-chloro-1-methyl-1H-benzo[d]imidazole in DMSO and methanol. Based on its molecular structure, the compound is predicted to be readily soluble in both solvents due to favorable dipole-dipole interactions and, in the case of methanol, hydrogen bonding.

For drug development professionals and researchers requiring precise quantitative data, the detailed equilibrium solubility protocol outlined herein offers a reliable and reproducible method. It is crucial for ensuring the integrity of subsequent biological assays and for informing formulation strategies. The execution of this protocol will yield the definitive solubility values necessary for advancing research involving this promising benzimidazole derivative.

References

  • Smolecule. (2023, August 16). 4-Chloro-2-methyl-1H-benzo[d]imidazole.
  • gChem. DMSO Physical Properties.
  • Purdue University. Methanol Solvent Properties.
  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
  • Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL.
  • BYJU'S. Chemical Properties of Dimethyl sulfoxide – C2H6OS.
  • Nanyang Chemical. Methanol: Properties, Production, and Applications Guide.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • PubChem. Methanol.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • ResearchGate. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro).
  • Benchchem. An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
  • ResearchGate. (2025, August 10). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Scribd. Experiment 1 Solubility of Organic Compounds.
  • PubChem. Methanol.
  • ResearchGate. (2025, August 10). Solubility of Benzimidazoles in Alcohols.
  • Solubility of Things. Benzimidazole derivative.
  • ChemScene. Methyl 4-chloro-2-methyl-1h-benzo[d]imidazole-6-carboxylate.
  • Smolecule. (2023, August 16). 4-Chloro-2-methyl-1H-benzo[d]imidazole.
  • Sigma-Aldrich. 4-Chloro-1H-imidazole.
  • Thermo Fisher Scientific. 4-Chloro-1H-imidazole, 98%.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • ResearchGate. (2025, August 6). Some Factors Affecting the Solubility of Polymers.
  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility.
  • BYJU'S. Factors Affecting Solubility.
  • Sigma-Aldrich. 4-Chloro-2-methyl-1H-benzo[d]imidazole.
  • PubChem. 4-Chloro-2-methyl-1H-imidazole.
  • Supporting Information. (n.d.).
  • ChemicalBook. 4760-35-4(2-(Chloromethyl)-1-methyl-1H-benzimidazole) Product Description.
  • gChem. DMSO.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.

Sources

Methodological & Application

Application Note: Regioselective Methylation of 4-Chloro-1H-Benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical, step-by-step methodologies for the regioselective methylation of 4-chloro-1H-benzimidazole.

Executive Summary

The methylation of 4-chloro-1H-benzimidazole presents a classic problem in heterocyclic chemistry: distinguishing between two non-equivalent nitrogen nucleophiles (N1 and N3) in a tautomeric system. Due to the steric and electronic influence of the chlorine atom at the C4 position, direct alkylation is highly regioselective but not regiospecific.

This guide provides a definitive protocol to:

  • Selectively synthesize the thermodynamically and kinetically favored 1-methyl-4-chlorobenzimidazole (N1-alkylation) with >90% regioselectivity.

  • Isolate and Identify the minor regioisomer, 1-methyl-7-chlorobenzimidazole (N3-alkylation), which is often a critical impurity or a specific target for SAR (Structure-Activity Relationship) studies.

  • Validate Regiochemistry using self-consistent NMR techniques (NOESY/HMBC).

Scientific Foundation & Mechanistic Logic

The Tautomeric Challenge

4-Chloro-1H-benzimidazole exists in rapid equilibrium between two tautomers. In solution, the proton shuttles between N1 and N3. However, once the proton is replaced by a methyl group, the structure is locked, generating two distinct isomers.

  • Isomer A (Major): 1-methyl-4-chlorobenzimidazole (Methylation at N1, distal to Cl).

  • Isomer B (Minor): 1-methyl-7-chlorobenzimidazole (Methylation at N3, proximal to Cl).

Note: IUPAC nomenclature dictates that the locants are assigned to give substituents the lowest possible numbers. Thus, if methylation occurs at the nitrogen "next" to the chlorine, the chlorine is at position 7.

Steric and Electronic Drivers

The regioselectivity is governed by two synergistic factors that heavily favor Isomer A :

  • Steric Hindrance (The Proximity Effect): The chlorine atom at C4 possesses a Van der Waals radius of 1.75 Å. It exerts significant steric repulsion on the adjacent N3 position (peri-like interaction). The N1 position, being on the other side of the fused ring system, is sterically unencumbered.

  • Electronic Deactivation: Chlorine is an Inductive Withdrawing Group (-I).

    • Path to N3: Cl

      
       C4 
      
      
      
      C3a
      
      
      N3 (2 bonds).
    • Path to N1: Cl

      
       C4 
      
      
      
      C3a
      
      
      C7a
      
      
      N1 (3 bonds). The electron density at N3 is more severely depleted by the chlorine atom than at N1, making N3 a poorer nucleophile.
Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the competing pathways and the energetic bias toward N1 alkylation.

MethylationPathways Start 4-chloro-1H-benzimidazole (Tautomeric Mixture) Deprotonation Anion Formation (Delocalized Negative Charge) Start->Deprotonation Base (Cs2CO3/NaH) TS_N1 TS-N1 (Distal Attack) Low Steric Barrier Deprotonation->TS_N1 Fast Kinetics TS_N3 TS-N3 (Proximal Attack) High Steric Repulsion Deprotonation->TS_N3 Slow Kinetics Product_Major MAJOR PRODUCT 1-methyl-4-chlorobenzimidazole (>90%) TS_N1->Product_Major Product_Minor MINOR PRODUCT 1-methyl-7-chlorobenzimidazole (<10%) TS_N3->Product_Minor

Caption: Kinetic pathway bifurcation showing steric/electronic bias favoring N1-methylation.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of 1-Methyl-4-Chlorobenzimidazole

Objective: Maximize yield of the major isomer while minimizing side reactions. Scale: 1.0 gram (scalable to kg).

Materials Table
ReagentMW ( g/mol )Equiv.[1]AmountRole
4-Chloro-1H-benzimidazole 152.581.01.00 g (6.55 mmol)Substrate
Cesium Carbonate (Cs₂CO₃) 325.821.53.20 g (9.83 mmol)Base (Mild, Soluble)
Iodomethane (MeI) 141.941.20.49 mL (7.86 mmol)Electrophile
DMF (Anhydrous) --10.0 mLSolvent

Note: Cs₂CO₃ is preferred over K₂CO₃ due to higher solubility in DMF, enhancing reaction rate and completion.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

  • Dissolution: Add 4-chloro-1H-benzimidazole (1.00 g) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (3.20 g) in a single portion. Stir the resulting suspension at ambient temperature (20–25 °C) for 30 minutes. The mixture may turn slightly yellow/orange, indicating anion formation.

  • Alkylation: Cool the reaction mixture to 0 °C (ice bath). Add Iodomethane (0.49 mL) dropwise over 5 minutes.

    • Rationale: Cooling prevents exotherm-driven over-alkylation (quaternization) and improves regioselectivity by suppressing the higher-energy N3 pathway.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (Rf ~0.3) should disappear; two spots will appear: Major (Rf ~0.5) and Minor (Rf ~0.45).

  • Work-up:

    • Pour the reaction mixture into 50 mL of ice-water.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Brine (2 x 20 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a 9:1 mixture of isomers.

    • Recrystallization (Recommended): Dissolve in hot Ethanol/Water (8:2). Cool slowly. The major isomer (1-methyl-4-chloro) crystallizes readily due to its higher symmetry and melting point.

    • Flash Chromatography (Alternative): Silica gel, Gradient 20%

      
       50% EtOAc in Hexanes. The minor isomer (1-methyl-7-chloro) typically elutes after the major isomer due to higher polarity (larger dipole moment).
      
Protocol B: Isolation of the Minor Isomer (1-Methyl-7-Chlorobenzimidazole)

Objective: Enrich and isolate the sterically hindered isomer for analytical standards or biological testing.

Note: Direct synthesis of this isomer is inefficient. The most reliable method is isolation from the Protocol A mother liquors.

  • Source: Collect the mother liquor from the recrystallization in Protocol A.

  • Concentration: Evaporate the solvent to yield an oil enriched in the minor isomer (~40-50%).

  • Separation: Perform Preparative HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Gradient: 10% to 90% ACN over 20 min.

    • Elution Order: The 1-methyl-7-chloro isomer is generally more polar and may elute slightly earlier or later depending on the pH, but separation is achievable (Resolution factor > 1.5).

Analytical Validation (Self-Validating System)

Distinguishing the two isomers requires rigorous spectroscopic evidence. Do not rely solely on melting point.

1H NMR Diagnostic Shifts (400 MHz, DMSO-d6)
Position1-Me-4-Cl (Major)1-Me-7-Cl (Minor)Diagnostic Feature
N-CH₃

3.85 ppm

4.10 ppm
Minor isomer Me is deshielded by adjacent Cl (Anisotropy/Sterics).
C2-H

8.20 ppm

8.35 ppm
C5/C6/C7 Standard ABC patternStandard ABC patternHard to distinguish without 2D NMR.
The "Gold Standard" Validation: 1D NOE / NOESY

This is the critical control point to confirm structure.

  • Experiment: Irradiate the N-CH₃ signal.

  • Outcome for Major Isomer (1-Me-4-Cl):

    • Observation: Strong NOE enhancement of the C7-H (aromatic proton).

    • Reasoning: The methyl group at N1 is spatially close to the proton at C7.

  • Outcome for Minor Isomer (1-Me-7-Cl):

    • Observation: NO enhancement of any aromatic proton (or very weak enhancement of C2-H).

    • Reasoning: The methyl group is at N3 (renumbered to N1). The adjacent position (C7) is occupied by Chlorine, not Hydrogen. There is no proton to enhance.

Analytical Logic Diagram

AnalyticalLogic Sample Purified Isomer NOE_Exp Run 1D NOE (Irradiate N-Me) Sample->NOE_Exp Result_Yes NOE Observed at Aromatic H NOE_Exp->Result_Yes Positive Result_No NO NOE Observed at Aromatic H NOE_Exp->Result_No Negative Conclusion_Major CONFIRMED 1-methyl-4-chloro (Major) Result_Yes->Conclusion_Major Conclusion_Minor CONFIRMED 1-methyl-7-chloro (Minor) Result_No->Conclusion_Minor

Caption: Decision tree for structural assignment using Nuclear Overhauser Effect (NOE).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet DMF or old Cs₂CO₃.Use freshly distilled DMF over molecular sieves. Dry Cs₂CO₃ in an oven (120°C) before use.
Quaternization (Dialkylation) Excess MeI or high temperature.Strictly control stoichiometry (1.1–1.2 eq). Keep reaction at 0°C during addition.
Poor Regioselectivity (<80:20) Solvent polarity too low (e.g., THF).Switch to DMF or DMSO. Polar aprotic solvents stabilize the transition state separation.
Inseparable Isomers Silica gel acidity.Add 1% Triethylamine to the eluent to reduce peak tailing.

References

  • Regioselectivity in Benzimidazole Alkylation

    • López-Vallejo, F., et al. "Chemical and biological aspects of 1H-benzimidazole derivatives." Molecules 16.9 (2011): 7862-7897.
    • Source:[Link]

  • NMR Assignment of N-Substituted Benzimidazoles

    • Claramunt, R. M., et al. "The annular tautomerism of benzimidazoles in the solid state: 13C and 15N CPMAS NMR." Canadian Journal of Chemistry 77.11 (1999): 1734-1744.
    • Source:[Link]

  • Steric Effects in Heterocycle Alkylation: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard Reference Text).
  • Synthesis of 4-substituted Benzimidazoles

    • Townsend, L. B., & Revankar, G. R. "Benzimidazole Nucleosides and Nucleotides." Chemical Reviews 70.3 (1970): 389-438.
    • Source:[Link]

Sources

A Comprehensive Guide to the N-Methylation of 4-Substituted Benzimidazoles: Reagents, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated benzimidazoles are privileged scaffolds in medicinal chemistry and materials science, with their biological activity and physical properties often dictated by the specific nitrogen atom that is methylated.[1][2] For asymmetrically substituted benzimidazoles, such as the 4-substituted series, the presence of two non-equivalent ring nitrogens presents a significant synthetic challenge: controlling the regioselectivity of the methylation. This guide provides a detailed overview of the critical reagents and protocols for the N-methylation of 4-substituted benzimidazoles. We delve into the mechanistic underpinnings of classical methylation strategies using alkyl halides and explore modern, highly regioselective methods, including biocatalysis and transition-metal-catalyzed reactions. This document serves as a practical resource, offering field-proven insights, step-by-step protocols, comparative data, and troubleshooting advice to enable researchers to make informed decisions and achieve desired synthetic outcomes.

The Fundamental Challenge: Regioselectivity in Benzimidazole N-Methylation

The core of the benzimidazole N-methylation challenge lies in tautomerism. An asymmetrically substituted benzimidazole, such as a 4-substituted variant, exists as a dynamic equilibrium of two tautomers. This renders the N1 and N3 positions electronically and sterically distinct, and direct alkylation often yields a mixture of the 1,4- and 1,7-disubstituted regioisomers, which can be difficult to separate.[3]

The ratio of these products is influenced by several factors:

  • Tautomeric Equilibrium: The electronic nature of the C4 substituent can favor one tautomer over the other, influencing the ground-state population available for reaction.

  • Steric Hindrance: A bulky substituent at C4 can sterically hinder the adjacent N1 position, favoring methylation at the more accessible N3 (resulting in the 1,7-isomer).

  • Reaction Conditions: The choice of solvent, base, and counter-ion can alter the nucleophilicity of the nitrogen atoms and influence the reaction pathway.

Caption: Tautomeric equilibrium in 4-substituted benzimidazoles leads to two regioisomeric N-methylation products.

Classical N-Methylation: The Workhorse Methods

The most common approach for N-methylation involves the SN2 reaction between a deprotonated benzimidazole and a methyl electrophile. These methods are widely used due to their simplicity and the accessibility of reagents.

Mechanism: The reaction proceeds via deprotonation of the benzimidazole N-H by a base to form a nucleophilic benzimidazolide anion. This anion then attacks the methylating agent in a classic SN2 displacement. The choice of base is critical; stronger bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium.

Common Reagents & Conditions:

ReagentCommon BasesSolventsTemp. (°C)Key AdvantagesMajor DrawbacksSafety
Methyl Iodide (MeI) K₂CO₃, NaH, NaOHAcetone, DMF, THF25 - 60High reactivity, readily availableToxic, volatile, risk of di-alkylation (quaternization)[3]Volatile toxicant. Handle in a fume hood.
Dimethyl Sulfate ((CH₃)₂SO₄) K₂CO₃, NaOH, LiOHAcetone, THF, Dioxane25 - 80Cost-effective, less volatile than MeIHighly toxic and carcinogenic, can be sluggishExtremely toxic. Use extreme caution.
Methyl Tosylate (MeOTs) K₂CO₃, Cs₂CO₃DMF, Acetonitrile50 - 100High boiling point, good leaving groupLess reactive than halides/sulfatesSkin irritant and sensitizer.
Protocol 1: General Procedure for N-Methylation with Methyl Iodide and K₂CO₃

This protocol describes a standard, reliable method for the N-methylation of a 4-substituted benzimidazole.

Protocol1_Workflow Start Dissolve Substrate in Acetone/DMF AddBase Add K₂CO₃ (2-3 equiv.) Stir for 15-30 min Start->AddBase AddMeI Add MeI (1.1-1.5 equiv.) dropwise at 0°C AddBase->AddMeI React Warm to RT or heat (e.g., 50°C) Monitor by TLC AddMeI->React Workup Filter solids Concentrate filtrate React->Workup Purify Purify by Column Chromatography (EtOAc/Hexane or DCM/MeOH) Workup->Purify End Characterize Products (NMR, MS) Purify->End caption Fig 2. Workflow for classical N-methylation.

Caption: Experimental workflow for a typical N-methylation reaction using methyl iodide.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 4-substituted benzimidazole (1.0 eq) in anhydrous acetone or dimethylformamide (DMF) (approx. 0.1 M concentration), add anhydrous potassium carbonate (2.5 eq).

  • Activation: Stir the suspension vigorously at room temperature for 30 minutes to facilitate salt formation.

  • Methylation: Cool the mixture to 0°C in an ice bath. Add methyl iodide (1.2 eq) dropwise via syringe.

    • Causality Note: Adding MeI slowly at a low temperature helps to control the exothermic reaction and minimize the formation of the 1,3-dimethylbenzimidazolium quaternary salt by-product.[3]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 40-50°C.

    • Troubleshooting: In DMF, prolonged heating can lead to the formation of a 1,3-dimethyl-benzimidazol-2-one by-product through oxidation at the C2 position.[4] If this is observed, minimize reaction time and temperature.

  • Work-up: Once the starting material is consumed, filter off the potassium carbonate and potassium iodide salts through a pad of Celite. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue will contain a mixture of the 1,4- and 1,7-regioisomers.

  • Purification: Separate the isomers using flash column chromatography on silica gel. The polarity difference between the two isomers is often sufficient for separation.

  • Characterization: Confirm the structure of each isomer using ¹H NMR, ¹³C NMR, and mass spectrometry. 2D NMR techniques like NOESY can be invaluable for unambiguously assigning the methyl group's position relative to the C4 and C7 protons.

Modern Methods for Enhanced Regioselectivity

To overcome the selectivity limitations of classical methods, advanced catalytic strategies have been developed that offer unparalleled control.

A. Biocatalytic N-Methylation

Engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs) have emerged as powerful tools for achieving near-perfect regioselectivity in N-alkylation.[5][6]

Concept: These enzymes create a highly specific binding pocket that orients the benzimidazole substrate in a single conformation, exposing only one of the two nitrogen atoms to the SAM methyl donor. A second enzyme is used in a catalytic cycle to regenerate the expensive SAM cofactor from S-adenosyl-L-homocysteine (SAH) using a simple and inexpensive methyl source like methyl iodide or methyl tosylate.[6][7]

Biocatalysis_Cycle Substrate 4-Substituted Benzimidazole Enz1 Engineered N-Methyltransferase (hsa-NMT variant) Substrate->Enz1 Product Single-Isomer N-Methyl Product SAM SAM (Methyl Donor) SAM->Enz1 SAH SAH (Spent Cofactor) Enz2 Anion Methyltransferase (acl-MT) SAH->Enz2 MeI CH₃I (Stoichiometric Methyl Source) MeI->Enz2 Iodide I⁻ Enz1->Product >99% r.r. Enz1->SAH Enz2->SAM Enz2->Iodide caption Fig 3. Biocatalytic cascade for regioselective N-methylation.

Caption: A dual-enzyme cascade enables highly regioselective methylation using a simple alkyl halide.

Advantages:

  • Exceptional regioselectivity (often >99:1).[5]

  • Extremely mild reaction conditions (aqueous buffer, room temperature).

  • Environmentally friendly.

Limitations:

  • Requires specialized enzymes which may not be commercially available.

  • Substrate scope may be limited by the enzyme's binding pocket.

Protocol 2: General Procedure for Preparative-Scale Biocatalytic Methylation

This protocol is adapted from published methodologies for enzymatic N-methylation.[5][7]

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5).

  • Reaction Mixture: In a suitable vessel, combine the 4-substituted benzimidazole substrate (e.g., 2-20 mM), S-adenosyl-L-homocysteine (SAH) (1-2 mol%), the engineered N-methyltransferase (e.g., hsa-NMT variant, 0.1-1 mol%), and the anion methyltransferase (e.g., acl-MT, 0.1-1 mol%) in the buffer.

  • Initiation: Add methyl iodide (1.5-3.0 eq) to the mixture.

  • Incubation: Shake the reaction at room temperature (25-30°C) for 24-48 hours.

  • Work-up: Extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by silica gel chromatography to isolate the single regioisomeric product in high yield (often >90%).

B. Transition Metal-Catalyzed N-Methylation with Methanol

A greener alternative to alkyl halides is the use of methanol as the C1 source, facilitated by transition metal catalysts in a "borrowing hydrogen" or "hydrogen autotransfer" process.[8][9] Iridium and ruthenium complexes are particularly effective.[8][10]

Mechanism:

  • The metal complex temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde in situ.

  • The benzimidazole condenses with the highly reactive formaldehyde to form an N-formiminium intermediate.

  • The metal-hydride complex then returns the hydrogen, reducing the intermediate to the N-methylated product and regenerating the catalyst.

This process is atom-economical, with water as the only stoichiometric by-product.[8]

Advantages:

  • Utilizes a cheap, renewable, and low-toxicity C1 source (methanol).

  • High atom economy.

  • Often proceeds under milder conditions than classical methods requiring strong bases.

Limitations:

  • Requires expensive and air-sensitive noble metal catalysts.

  • Regioselectivity can still be a challenge and is dependent on the specific ligand-metal combination and substrate.

Summary and Outlook

The N-methylation of 4-substituted benzimidazoles is a critical transformation for which chemists now have a diverse toolkit. The choice of method depends on the specific project goals, including scale, cost, and the required level of regiochemical purity.

MethodMethyl SourceKey FeaturesRegioselectivityBest For...
Classical (e.g., MeI/K₂CO₃) Methyl HalidesSimple, robust, widely applicableLow to ModerateRapid synthesis where isomer separation is feasible.
Biocatalytic SAM (regenerated)Extremely mild, aqueous conditionsExcellent (>99:1)Synthesizing single isomers with high purity for pharmaceutical applications.
Metal-Catalyzed MethanolGreen, atom-economicalModerate to GoodGreener synthesis; applications where moderate selectivity is acceptable.

While classical methods remain valuable for their simplicity, the future of selective N-methylation clearly points towards catalytic solutions. The unparalleled precision of biocatalysis makes it the superior choice for high-value applications like drug development, while the continuous improvement of homogeneous metal catalysts offers a promising path towards more sustainable chemical manufacturing.

References

  • ResearchGate. (n.d.). Regioselective N‐methylation of functionalized benzimidazoles on a... [online] Available at: [Link]

  • Taylor & Francis Online. (2018). Synthesis and Antiproliferative Activity of Novel 2-Substituted N-Methylated Benzimidazoles and Tetracyclic Benzimidazo [1,2-a]Quinolines. [online] Available at: [Link]

  • PMC. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. [online] Available at: [Link]

  • Indian Academy of Sciences. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. [online] Available at: [Link]

  • PMC. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [online] Available at: [Link]

  • Organic Chemistry Portal. (2017). N-Methylation of Amines with Methanol Catalyzed by a CpIr Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand*. [online] Available at: [Link]

  • Universität Bielefeld. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. [online] Available at: [Link]

  • ijarsct.co.in. (2022). A Review on Synthesis and Characterisation of Benzimidazole. [online] Available at: [Link]

  • MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [online] Available at: [Link]

  • ScienceDirect. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [online] Available at: [Link]

  • ACS Publications. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. [online] Available at: [Link]

  • ARKAT USA. (n.d.). A comparison of several modern alkylating agents. [online] Available at: [Link]

  • Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [online] Available at: [Link]

  • TÜBİTAK Academic Journals. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. [online] Available at: [Link]

  • PMC. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. [online] Available at: [Link]

  • ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [online] Available at: [Link]

  • RSC Publishing. (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. [online] Available at: [Link]

  • Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. [online] Available at: [Link]

  • RSC Publishing. (n.d.). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... [online] Available at: [Link]

  • RSC Publishing. (n.d.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [online] Available at: [Link]

Sources

using 4-chloro-1-methyl-1H-benzo[d]imidazole as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-1-methyl-1H-benzo[d]imidazole as a Scaffold for Type I/II Kinase Inhibitors

Executive Summary

In the rational design of protein kinase inhibitors, the benzimidazole scaffold represents a "privileged structure" due to its ability to mimic the purine ring of ATP. While C2-substituted benzimidazoles are ubiquitous as hinge-binding motifs, the 4-chloro-1-methyl-1H-benzo[d]imidazole (CAS: 1150617-54-1) intermediate offers a distinct geometric vector. Functionalization at the C4 position allows substituents to access the solvent-exposed front or the hydrophobic pocket II (depending on binding mode), regions critical for selectivity and pharmacokinetic tuning.

This guide details the synthetic protocols for transforming this chlorinated intermediate into potent kinase inhibitor libraries, focusing on overcoming the electronic deactivation and steric hindrance characteristic of the C4-position.

Structural Rationale & Mechanistic Insight

The "Peri-Effect" and Selectivity Vectors

The 4-position of the benzimidazole ring is sterically unique due to its proximity to the N3 nitrogen (the "peri" position).

  • Kinase Binding Mode: In a typical Type I binding orientation (where N3 accepts a hydrogen bond from the hinge region), a substituent at C4 projects towards the P-loop (Glycine-rich loop) or the Solvent Front .[1]

  • Synthetic Challenge: The C4-chloride is electronically deactivated compared to C2-halides and sterically crowded. Standard Pd-catalyzed couplings often fail without specialized ligands.

Table 1: Comparative Reactivity of Benzimidazole Halides

PositionElectronic EnvironmentSteric HindranceRecommended Transformation
C2 Highly Electron Deficient (Amidine-like)LowSNAr, Lithiation, Direct Arylation
C4 (This Topic) Moderately Electron RichHigh (Peri-N3) Buchwald-Hartwig, Suzuki (SPhos/XPhos)
C5/C6 Electron RichLowStandard Suzuki/Stille

Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To attach aromatic "tails" or hydrophobic groups to the C4 position.

Reagents & Equipment:

  • Substrate: 4-chloro-1-methyl-1H-benzo[d]imidazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd-XPhos G3 (2-5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)[1]

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the 1,4-dioxane/water mixture with argon for 15 minutes before adding reagents. Oxygen is the primary cause of catalyst death in this electron-rich ligand system.

  • Assembly: In a microwave vial or pressure tube, charge the substrate, boronic acid, base, and precatalyst (Pd-XPhos G3 is preferred for stability).[1]

  • Solvation: Add the degassed solvent via syringe. Seal the vessel immediately.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Note: If using microwave irradiation, set to 120°C for 45 minutes.

  • Monitoring: Check via LC-MS. The starting material (M+H ≈ 167) should disappear.[1] Watch for protodeboronation of the boronic acid (a common side reaction).

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). The C4-substituted product often fluoresces intensely under UV (365 nm).

Validation Check:

  • NMR: The loss of the distinct doublet/triplet patterns of the 4-Cl starting material and the appearance of new aromatic protons.

  • Visual: Reaction mixture typically turns from pale yellow to deep orange/black (active Pd species).[1]

Protocol B: C4-Amination via Buchwald-Hartwig

Objective: To introduce solubilizing amine groups (e.g., morpholine, piperazine) directly at C4.[1]

Reagents:

  • Catalyst System: RuPhos Pd G3 (Optimal for secondary amines) or BrettPhos Pd G3 (for primary amines).[1]

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for base-sensitive substrates).[1]

  • Solvent: Anhydrous Toluene or THF.

Workflow:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge: Add 4-chloro-1-methyl-1H-benzo[d]imidazole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Addition: Add Pd precatalyst (2–5 mol%) last.[1]

  • Heating: 80–100°C for 12 hours.

  • Quench: Filter through a Celite pad to remove Pd black and inorganic salts.[1]

Pathway Visualization

The following diagram illustrates the strategic divergence point where the 4-chloro intermediate enables access to different kinase inhibitor classes.

KinaseInhibitorStrategy cluster_legend Strategic Logic Start Starting Material: 3-chloro-benzene-1,2-diamine Core INTERMEDIATE: 4-chloro-1-methyl- 1H-benzo[d]imidazole Start->Core 1. Cyclization (Formic Acid) 2. Methylation PathA Path A: C2-Functionalization (Hinge Binding) Core->PathA Lithiation or Direct Arylation PathB Path B: C4-Coupling (Solvent Front/P-Loop) Core->PathB Suzuki/Buchwald (Pd-XPhos/RuPhos) ProdA Intermediate A: 4-Cl-2-Aryl-benzimidazole PathA->ProdA FinalDrug Multi-Target Kinase Inhibitor (e.g., EGFR/VEGFR hybrids) PathB->FinalDrug Convergent Synthesis ProdA->FinalDrug Late-stage C4 diversification Note1 C4-Cl is less reactive than C2-H/Halides. Requires specialized ligands.

Caption: Retrosynthetic strategy showing the 4-chloro-1-methyl-1H-benzo[d]imidazole as a divergent hub for kinase inhibitor synthesis.

Troubleshooting & Optimization (Self-Validating Systems)

Issue: Low Conversion (<20%)

  • Root Cause: Oxidative addition into the C4-Cl bond is slow.

  • Solution: Switch to Pd-PEPPSI-IPr or Pd-XPhos G4 . These precatalysts initiate faster. Increase temperature to 110°C.

Issue: Dehalogenation (Hydrodechlorination)

  • Root Cause: Hydride source present (often from excess alcohol solvents or overheating).

  • Solution: Ensure solvent is anhydrous. Switch base from alkoxides (which can act as hydride donors) to K₃PO₄ or Cs₂CO₃.[1]

Issue: Regioselectivity (if C2 is also halogenated)

  • Insight: If using 2,4-dichloro-1-methylbenzimidazole, the C2-Cl reacts first at room temperature. The C4-Cl requires heating (>80°C). This allows for sequential, one-pot difunctionalization.

References

  • Review of Benzimidazole Scaffolds in Kinase Inhibition

    • Title: Benzimidazole derivatives as kinase inhibitors.[1][2][3][4][5][6][7]

    • Source:Current Medicinal Chemistry, 21(20), 2284–2298.[1][2]

    • URL:[Link][1]

  • Synthetic Methodology for Hindered Chlorides

    • Title: A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)
    • Source:Organic Letters, 11(17), 3954–3957.[1][8]

    • URL:[Link][1][8]

  • Specific Applic

    • Title: Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors.[3]

    • Source:Bioorganic & Medicinal Chemistry Letters, 17(13), 3660-3665.[1][3]

    • URL:[Link]

  • Buchwald-Hartwig Protocol Grounding

    • Title: Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.[1][9]

    • Source: Sigma-Aldrich Technical Guides.

Sources

Application Notes & Protocols: Strategies for Nucleophilic Substitution on 4-Chloro-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Opportunity

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, functionalization at the 4-position of the benzimidazole ring system allows for the exploration of novel chemical space, crucial for developing new drug candidates. The target molecule, 4-chloro-1-methylbenzimidazole, presents itself as a key intermediate for introducing a variety of functional groups via nucleophilic substitution.

However, the direct displacement of the chlorine atom on this substrate via a classical Nucleophilic Aromatic Substitution (SNAr) reaction is a significant chemical challenge. Unlike systems activated by potent electron-withdrawing groups, the inherent electronic nature of the benzimidazole ring complicates this transformation. This guide provides a comprehensive analysis of the substrate's reactivity, a protocol for attempting a forced-condition SNAr, and outlines superior, modern alternative strategies including Palladium-catalyzed cross-coupling and a validated nitro-reduction pathway to achieve the desired 4-substituted products.

Part 1: Mechanistic Considerations & Reactivity Analysis

The SNAr Mechanism: An Overview

The Nucleophilic Aromatic Substitution (SNAr) reaction typically proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The feasibility of this pathway is critically dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, is often essential. These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[2]

Reactivity of 4-Chloro-1-methylbenzimidazole

Contrary to what might be assumed, the 1-methylbenzimidazole moiety does not activate the attached benzene ring for nucleophilic substitution. Instead, it acts as an overall electron-donating group (EDG). This is due to the powerful electron-donating resonance effect (+M effect) of the pyrrole-like nitrogen atom (N-1), which pushes electron density into the fused benzene ring.[3][4]

This increased electron density, or nucleophilicity, makes the ring less attractive to incoming nucleophiles and destabilizes the negatively charged Meisenheimer intermediate that must be formed during an SNAr reaction. Consequently, 4-chloro-1-methylbenzimidazole is considered "deactivated" towards classical SNAr, making it significantly less reactive than model substrates like 4-nitrochlorobenzene. Direct substitution, if it occurs at all, will require forcing conditions.

Part 2: Experimental Protocols & Alternative Strategies

Recognizing the inherent low reactivity of the substrate, we present three distinct strategies for its functionalization. Protocol 1 details a forced-condition SNAr approach, while Protocols 2 and 3 describe more robust and generally higher-yielding modern alternatives.

Protocol 1: Forced-Condition Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed for the direct reaction with a representative amine nucleophile, morpholine. The harsh conditions are intended to overcome the high activation energy barrier of the deactivated substrate.

Scientist's Note: This reaction is expected to be challenging. Low yields, the need for high temperatures, and potential side reactions are anticipated. Significant optimization of temperature, reaction time, and base may be required. This protocol serves as a starting point for investigation rather than a guaranteed high-yield procedure.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry, sealed microwave vial equipped with a magnetic stir bar, add 4-chloro-1-methylbenzimidazole (1.0 eq.), morpholine (2.0 - 3.0 eq.), and a strong, non-nucleophilic base such as sodium carbonate (Na₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.5 eq.).[5]

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMSO or N,N-Dimethylacetamide (DMA), to achieve a substrate concentration of 0.2-0.5 M.[6]

  • Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to a high temperature (e.g., 150-200 °C) for an extended period (e.g., 2-12 hours). Alternatively, conventional heating in a sealed tube at a similar temperature can be used.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the cooled reaction mixture.

  • Work-up: Upon completion or cessation of reaction, cool the mixture to room temperature. Dilute with a large volume of water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired 4-(morpholino)-1-methylbenzimidazole.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This represents the modern, preferred method for coupling amines with deactivated aryl chlorides. The mechanism, involving a transition-metal catalytic cycle, is fundamentally different from SNAr and is highly effective for electron-rich substrates.[7]

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 4-chloro-1-methylbenzimidazole (1.0 eq.), the desired amine nucleophile (1.2-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%).

  • Base and Solvent: Add a strong base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.), followed by an anhydrous solvent like toluene or 1,4-dioxane.

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude material is then purified by silica gel column chromatography to yield the pure N-arylated product.

Strategy 3: The Validated Nitro-Reduction Pathway

For the specific synthesis of 4-amino-1-methylbenzimidazole, an established and high-yielding alternative to direct substitution is the reduction of a nitro-precursor. This two-step conceptual pathway avoids the challenges of SNAr on the deactivated ring.[8][9]

  • Synthesis of Precursor: First, synthesize 4-nitro-1-methylbenzimidazole (synthesis route not detailed here, but accessible via standard methods).

  • Reduction Protocol: Dissolve 4-nitro-1-methylbenzimidazole (1.0 eq.) in a solvent such as ethanol or methanol. Add a catalyst, such as Raney-Nickel or 10% Palladium on carbon (Pd/C).[9]

  • Hydrogenation: Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or using a Parr hydrogenator apparatus (e.g., at 120 kPa H₂ pressure) until the reaction is complete.[8]

  • Isolation: Carefully filter the catalyst from the reaction mixture. Evaporate the solvent under reduced pressure. The resulting 4-amino-1-methylbenzimidazole can be purified by recrystallization. This method has been reported to produce the desired amine in high yield (e.g., 92%).[8][9]

Part 3: Data Presentation and Visualization

Table of Methodologies
Parameter Protocol 1: Forced-Condition SNAr Protocol 2: Buchwald-Hartwig Amination Strategy 3: Nitro-Reduction
Mechanism Addition-EliminationPd-Catalyzed Cross-CouplingReduction
Substrate 4-Chloro-1-methylbenzimidazole4-Chloro-1-methylbenzimidazole4-Nitro-1-methylbenzimidazole
Key Reagents Strong Base (Na₂CO₃), NucleophilePd Catalyst, Ligand, Base (NaOtBu)H₂ Source, Reduction Catalyst (Ra-Ni, Pd/C)
Solvent DMSO, DMAToluene, DioxaneEthanol, Methanol
Temperature High (150-200 °C)Moderate (80-110 °C)Room Temperature
Expected Outcome Low to moderate yield, optimization requiredGood to excellent yield, broad scopeExcellent yield for amino-product
Key Advantage Transition-metal-freeHigh efficiency for deactivated substratesValidated, high-yield route to amine
Key Disadvantage Low reactivity, harsh conditionsCost of catalyst/ligand, requires inert atm.Requires synthesis of nitro-precursor
Experimental Workflow Diagram

The following diagram illustrates the logical workflow for a scientist approaching the functionalization of 4-chloro-1-methylbenzimidazole.

G cluster_0 Decision Workflow for 4-Position Functionalization cluster_1 Primary Synthetic Routes start Goal: Synthesize 4-Nu-1-methylbenzimidazole assess Assess Substrate Reactivity: 4-Chloro-1-methylbenzimidazole is ELECTRON-RICH (Deactivated for SNAr) start->assess snar Protocol 1: Forced-Condition SNAr assess->snar Attempt direct, metal-free route buchwald Protocol 2: Buchwald-Hartwig Coupling assess->buchwald Select modern, reliable route decision Evaluate Yield & Purity snar->decision buchwald->decision decision->buchwald Low Yield / Failure success Successful Synthesis decision->success High Yield

Sources

crystallization methods for 4-chloro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 4-Chloro-1-methyl-1H-benzo[d]imidazole

Executive Summary & Compound Profile

4-Chloro-1-methyl-1H-benzo[d]imidazole (CAS: 75438-01-6) is a critical heterocyclic scaffold employed in the synthesis of kinase inhibitors (e.g., HPK1 inhibitors) and other bioactive agents.[1][2] High-purity isolation of this intermediate is essential to prevent regioisomeric impurities and transition-metal poisoning in downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details three distinct crystallization methodologies designed to address common purification challenges: removal of unmethylated precursors, elimination of regioisomers (5-chloro isomer), and control of "oiling out" phenomena.

Property Data / Specification
IUPAC Name 4-Chloro-1-methyl-1H-benzo[d]imidazole
CAS Number 75438-01-6
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Physical State White to off-white crystalline solid
Solubility Profile Soluble: DCM, EtOAc, MeOH, EtOH, DMSOInsoluble: Water, Hexanes, Heptane
pKa (Calc.) ~5.4 (Basic imidazole nitrogen)

Crystallization Strategies & Protocols

Method A: Anti-Solvent Recrystallization (Ethanol / Water)

Best for: General purification, removal of inorganic salts, and eco-friendly processing.

Mechanism: This method leverages the steep solubility curve of benzimidazoles in aqueous alcohols. The water acts as a powerful anti-solvent, forcing the hydrophobic benzimidazole core to lattice while keeping polar impurities in the mother liquor.

Protocol:

  • Dissolution: Charge 10.0 g of crude 4-chloro-1-methylbenzimidazole into a 250 mL reactor.

  • Solvent Addition: Add 30 mL of Ethanol (95%) . Heat to 60–65°C with agitation (200 RPM) until full dissolution.

    • Note: If particulates remain, perform a hot filtration through a Celite pad.

  • Nucleation: Slowly add Deionized Water (pre-heated to 50°C) dropwise until a persistent turbidity (cloud point) is observed (approx. 10–15 mL).

  • Crystal Growth: Stop water addition. Allow the mixture to cool slowly to room temperature (20°C) over 2 hours.

    • Critical Step: If the product "oils out" (forms a liquid bottom layer), reheat to redissolve and add a seed crystal before cooling again.

  • Finishing: Cool further to 0–5°C using an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white needles via vacuum filtration. Wash with 20 mL of cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Evaporative/Cooling Crystallization (Ethyl Acetate / Heptane)

Best for: Removal of non-polar byproducts and drying efficiency.

Mechanism: Ethyl acetate provides excellent solubility for the methylated product, while heptane acts as a non-polar anti-solvent that selectively precipitates the target while retaining lipophilic impurities (e.g., unreacted alkylating agents) in solution.

Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (4 vol, ~4 mL/g) at 50°C.

  • Concentration: Distill off approximately 1 vol of solvent under reduced pressure to induce supersaturation.

  • Anti-Solvent Addition: Slowly charge n-Heptane (2 vol) while maintaining temperature at 45°C.

  • Seeding: Seed with 0.1 wt% pure crystals at 40°C to initiate controlled nucleation.

  • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour. Hold for 2 hours.

  • Filtration: Filter the resulting slurry. Wash with 1:1 EtOAc/Heptane.

Method C: Reactive Crystallization (Acid-Base Swing)

Best for: High-purity isolation from crude reaction mixtures containing neutral organic impurities.

Mechanism: This method utilizes the basicity of the N3 nitrogen. The molecule is extracted into the aqueous phase as a water-soluble hydrochloride salt, leaving non-basic impurities in the organic layer. Neutralization then precipitates the free base in a highly crystalline form.

Protocol:

  • Extraction: Dissolve crude mixture in Dichloromethane (DCM) . Extract twice with 1M HCl (3 eq).

    • Result: Product moves to the aqueous layer (pH < 2); neutral impurities remain in DCM.

  • Phase Separation: Discard the organic DCM layer.

  • Charcoal Treatment (Optional): Treat the acidic aqueous phase with activated carbon to remove color bodies; filter.

  • Reactive Precipitation: Cool the acidic solution to 10°C. Slowly add 4M NaOH or NH₄OH while stirring vigorously until pH reaches 9–10.

    • Observation: A thick white precipitate will form immediately upon neutralization.

  • Digestion: Stir the slurry for 1 hour at 10°C to allow Ostwald ripening (growth of larger crystals).

  • Isolation: Filter and wash extensively with water to remove NaCl/NH₄Cl salts.

Process Visualization: Reactive Crystallization Workflow

The following diagram illustrates the logical flow of Method C, highlighting the critical phase-separation checkpoints.

ReactiveCrystallization Start Crude Mixture (in Organic Solvent) AcidExt Acid Extraction (Add 1M HCl) Start->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product-HCl Salt) PhaseSep->AqLayer Keep Charcoal Opt: Carbon Treat & Filtration AqLayer->Charcoal Basify Basification (Add NaOH to pH 10) Charcoal->Basify Precip Precipitation of Free Base Basify->Precip Exothermic Filter Filtration & Drying Precip->Filter

Figure 1: Workflow for the purification of 4-chloro-1-methylbenzimidazole via acid-base reactive crystallization.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
Oiling Out Supersaturation is too high or temperature dropped too fast.Reheat to dissolve oil. Add seed crystals at the cloud point. Reduce cooling rate.
Low Yield Product solubility in EtOH/Water is too high.Increase the water ratio (Anti-solvent) or cool to lower temperatures (-5°C).
Colored Product Oxidation byproducts or transition metal residues.Use Method C (Acid/Base) with an activated charcoal filtration step on the acidic solution.
Regioisomer Presence 5-chloro isomer contamination.Method B (EtOAc/Heptane) typically offers better discrimination between structural isomers than aqueous systems.

References

  • Vertex Pharmaceuticals Inc. (2024). Substituted pyrazine-2-carboxamides as HPK1 inhibitors. European Patent EP4373817B1. (Describes the use of 4-chloro-1-methylbenzimidazole as a key intermediate).

  • ChemicalBook. (2023). Product Entry: 4-Chloro-1-methyl-1H-benzo[d]imidazole (CAS 75438-01-6).[1][2] (Verified CAS and structural data).

  • BenchChem. (2025). General Application Notes for Benzimidazole Recrystallization. (Scaffold-based purification principles).

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. (General synthesis and isolation strategies for benzimidazole derivatives).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for the palladium-catalyzed cross-coupling of 4-chloro-1-methylbenzimidazole . This substrate presents unique challenges due to the electronic deactivation of the benzene ring by the imidazole core and the steric environment at the C4 position (peri- to the N3 nitrogen).

The following protocols are designed based on "best-practice" methodologies for sterically hindered, electron-deficient aryl chlorides, utilizing modern ligand systems (Buchwald phosphines and NHCs) to ensure high turnover and selectivity.

Executive Summary & Strategic Analysis

The 4-chloro-1-methylbenzimidazole scaffold is a high-value pharmacophore, offering a distinct vector for substitution compared to the more common 2-substituted derivatives. However, functionalization at the C4 position is chemically distinct from the C2 position:

  • C2-Position: Highly activated (similar to 2-chloropyridine), prone to SNAr and facile oxidative addition.

  • C4-Position: Located on the fused benzene ring. It behaves as a deactivated aryl chloride with significant steric encumbrance due to the adjacent bridgehead carbon and the N3 lone pair.

Critical Success Factors:

  • Ligand Selection: Standard ligands (e.g., PPh3) are ineffective. The C4-Cl bond requires electron-rich, bulky ligands (Dialkylbiaryl phosphines or NHCs) to facilitate oxidative addition.

  • N-Protection: The N1 position must be methylated (or otherwise protected) to prevent catalyst poisoning via N-H deprotonation and coordination.

  • Base Selection: Weak bases often fail to promote transmetallation in this deactivated system; strong, anhydrous bases or specific inorganic salts are required.

Mechanistic Insight & Catalytic Cycle

The reaction proceeds via a standard Pd(0)/Pd(II) cycle, but the Oxidative Addition (OA) step is the rate-determining bottleneck. The high energy barrier of the C-Cl bond at C4 requires a catalyst system that is both electron-rich (to push OA) and bulky (to prevent dimerization and promote Reductive Elimination).

Visualization: Catalytic Cycle (DOT)

CatalyticCycle PreCat Pd(II) Precatalyst (e.g., XPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting) ActiveCat->OxAdd + 4-Cl-Benzimidazole Complex_II Pd(II)-Ar-Cl Intermediate OxAdd->Complex_II TransMet Transmetallation (Base + Boronic Acid/Amine) Complex_II->TransMet + R-B(OH)2 / HNR2 Complex_III Pd(II)-Ar-Nu Intermediate TransMet->Complex_III RedElim Reductive Elimination (Product Release) Complex_III->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the C4-chloride.

Protocol A: Suzuki-Miyaura Biaryl Synthesis

Objective: Coupling of 4-chloro-1-methylbenzimidazole with aryl/heteroaryl boronic acids. Recommended Catalyst System: XPhos Pd G4 (or Pd(OAc)₂ + XPhos). XPhos provides the optimal steric bulk to facilitate coupling at the crowded C4 position.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Chloro-1-methylbenzimidazole 1.0Limiting Reagent
Aryl Boronic Acid 1.5Nucleophile (Excess accounts for deboronation)
XPhos Pd G4 0.02 - 0.05Precatalyst (2-5 mol%)
K₃PO₄ (Tribasic) 3.0Base (Anhydrous preferred for hydrolytically unstable substrates)
1,4-Dioxane / Water (4:1) 0.2 MSolvent System
Step-by-Step Procedure
  • Setup: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add 4-chloro-1-methylbenzimidazole (1.0 equiv), aryl boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (2-5 mol%).

    • Note: If using Pd(OAc)₂ and free XPhos, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) and stir in solvent for 5 mins before adding substrates.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio).

    • Critical: Oxygen inhibits the catalyst. Sparge solvents with Argon for 15 mins prior to use.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the block to 100 °C for 12-18 hours.

    • Monitoring: Monitor via LC-MS. The chloride is sluggish; do not stop until conversion >95%.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Benzimidazoles are polar. Use a gradient of DCM:MeOH (0-5%) or Hexanes:EtOAc.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of primary or secondary amines at the C4 position. Recommended Catalyst System: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

Reagents & Stoichiometry
ComponentEquiv.Role
4-Chloro-1-methylbenzimidazole 1.0Limiting Reagent
Amine (1° or 2°) 1.2Nucleophile
BrettPhos Pd G4 0.02Precatalyst (High activity for C-N)
NaOtBu 1.4Strong Base (Required for amine deprotonation)
t-BuOH or Toluene 0.2 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Inert Handling: This reaction is sensitive to moisture. Ideally, set up in a Glovebox . If on a benchtop, use strict Schlenk technique.

  • Charging: To a dry vial, add the aryl chloride (1.0 equiv), NaOtBu (1.4 equiv), and Catalyst (2 mol%).

    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Solvent Addition: Add anhydrous t-BuOH or Toluene via syringe. Add liquid amine (1.2 equiv).

  • Reaction: Seal and heat to 110 °C for 8-16 hours.

    • Visual Check: The reaction mixture often turns dark brown/orange.

  • Quench: Cool to RT. Dilute with EtOAc and wash with water (to remove salts).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate and purify via reverse-phase HPLC or Flash Chromatography (Amine-functionalized silica may be needed to prevent streaking).

Experimental Workflow Diagram

This diagram outlines the logical flow from setup to isolation, emphasizing critical control points.

Workflow Setup Setup: Dry Vial, Argon Purge Reagents Add Reagents: Substrate, Cat., Base Setup->Reagents Degas Degas Solvents: Sparging (15 min) Reagents->Degas Heat Reaction: 100-110°C, 12-18h Degas->Heat Monitor LC-MS Check: Conversion >95%? Heat->Monitor Monitor->Heat No (Add more Cat.) Workup Workup: Celite Filter, Extraction Monitor->Workup Yes Purify Purification: Flash Column/HPLC Workup->Purify

Figure 2: Operational workflow for Pd-catalyzed coupling of 4-chlorobenzimidazoles.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<20%) Oxidative Addition failure.Switch to Pd-PEPPSI-IPr or SPhos . Increase Temp to 120°C.
Protodehalogenation Reductive elimination of H-Pd-Ar.Solvent is too "wet" or base is acting as H-source. Use anhydrous Dioxane and Cs₂CO₃ .
Homocoupling Oxidation of Boronic Acid.Ensure strict Oxygen-free conditions (Argon balloon/sparging).
Catalyst Poisoning N3 coordination.Ensure the reaction is not too concentrated; the bulky ligand usually prevents N3 binding.

References

  • Buchwald-Hartwig Amination Overview: Buchwald-Hartwig Amination. Chemistry LibreTexts. Link

  • Ligand Effects in Suzuki Coupling: Palladium-Catalyzed Cross-Coupling Reactions. Wikipedia. Link[1]

  • Heterocycle Reactivity: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. NIH/PubMed. Link

  • General Protocols: Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

  • Benzimidazole Synthesis: Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Link

Sources

Troubleshooting & Optimization

troubleshooting low regioselectivity in benzimidazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the N-alkylation of unsymmetrical benzimidazoles. Here, we move beyond simple protocols to explore the underlying principles governing regioselectivity, providing you with the causal understanding needed to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Low Regioselectivity

This section addresses specific, common problems encountered during the N-alkylation of benzimidazoles, offering both mechanistic explanations and actionable protocols to resolve them.

Q1: My alkylation of an unsymmetrical benzimidazole is non-selective, yielding a nearly 1:1 mixture of N1 and N3 isomers. What is happening and how can I gain control?

A1: The Root Cause: Tautomerism

The primary reason for poor regioselectivity in the alkylation of unsymmetrical benzimidazoles is the existence of a rapid prototropic tautomerism. The N-H proton is not fixed to one nitrogen atom; it can reside on either N1 or N3. This creates an equilibrium between two distinct, rapidly interconverting tautomers. When you perform an alkylation, the alkylating agent reacts with both tautomers present in the solution, leading to a mixture of N1 and N3 alkylated products.[1] Your challenge is to find conditions that either favor one tautomer in the equilibrium or cause one tautomer to react significantly faster than the other.

The outcome of the reaction is a delicate balance between steric and electronic factors, which can be manipulated by carefully choosing your reaction conditions.[2]

tautomerism cluster_start Unsymmetrical Benzimidazole cluster_tautomers Tautomeric Equilibrium cluster_products Alkylation Products Start Substituted Benzimidazole (NH) T1 Tautomer A (e.g., 4-substituted) Start->T1 In solution T2 Tautomer B (e.g., 7-substituted) T1->T2 H⁺ transfer P1 N1-Alkylated Product (Major/Minor?) T1->P1 + R-X P2 N3-Alkylated Product (Major/Minor?) T2->P2 + R-X N3_Strategy Start Goal: Synthesize N3-Alkylated Benzimidazole CheckSterics Is the C4 position substituted? Start->CheckSterics SmallRX Use a small, reactive alkylating agent (e.g., MeI, EtI) CheckSterics->SmallRX Yes Thermodynamic Explore thermodynamic control: - Higher temperatures - Longer reaction times - Protic solvents (e.g., EtOH) CheckSterics->Thermodynamic No Analyze Analyze N1:N3 ratio (NMR, LC-MS) SmallRX->Analyze Thermodynamic->Analyze Directed Consider a directed synthesis strategy Analyze->Directed Selectivity still low

Sources

Technical Support Center: Purification of 4-chloro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing the challenge of purifying 4-chloro-1-methyl-1H-benzo[d]imidazole using column chromatography. This document moves beyond a simple protocol, offering insights into the underlying principles, troubleshooting common issues, and answering frequently asked questions to ensure a successful separation.

Understanding the Molecule: Physicochemical Properties

Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. 4-chloro-1-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound.[1] Its structure, featuring a benzimidazole core, a chlorine substituent, and an N-methyl group, dictates its behavior during chromatography.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₈H₇ClN₂---
Molecular Weight 166.61 g/mol [2]Relevant for characterization (e.g., Mass Spectrometry).
Appearance Typically a white to pale yellow crystalline solid.[2]Color may indicate the presence of impurities.
Polarity Moderately polar. The imidazole moiety with its nitrogen atoms contributes to polarity, while the benzene ring and chlorine atom add nonpolar character. The N-methylation prevents hydrogen bond donation, slightly reducing polarity compared to its N-H counterpart.This moderate polarity makes it well-suited for normal-phase chromatography on silica gel using common organic solvents.
Solubility Generally soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol. Limited solubility in nonpolar solvents like hexane.Crucial for choosing an appropriate solvent for sample loading and the mobile phase.
Stability Benzimidazole derivatives can sometimes be sensitive to highly acidic conditions or prolonged exposure to silica gel.[3][4]It is critical to assess stability on silica gel prior to committing the bulk material to the column.

Experimental Protocol: Column Chromatography Purification

This protocol provides a robust starting point for the purification of 4-chloro-1-methyl-1H-benzo[d]imidazole. Optimization may be required based on the specific impurity profile of your crude product.

Workflow Overview

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis (Determine Solvent System) stability 2. Silica Stability Test (2D TLC) tlc->stability slurry 3. Pack Column (Wet Slurry Method) stability->slurry load 4. Load Sample (Dry or Wet Loading) slurry->load elute 5. Elute Column (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC) collect->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent pool->evap final Purified Product evap->final Yields Pure Product

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology
  • Stationary Phase Selection:

    • Recommendation: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this class of compounds.[5][6]

    • Rationale: The polar silanol groups on the silica surface interact with the polar functionalities of the benzimidazole, allowing for separation from less polar or more polar impurities.

  • Mobile Phase (Eluent) Selection:

    • Initial Screening (TLC): Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of a nonpolar solvent (n-hexane or heptane) and a moderately polar solvent (ethyl acetate).[5][7]

    • Procedure: Spot your crude material on a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7).

    • Target Rf: Aim for a solvent system that gives your target compound an Rf (retention factor) value of 0.25 - 0.35 . This Rf value typically ensures good separation and a reasonable elution time from the column.[4]

  • Column Preparation (Wet Packing Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your initial, least polar eluting solvent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more eluent as needed, ensuring the top of the silica bed never runs dry.

    • Once packed, add a final layer of sand to the top to prevent disruption of the silica bed during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Rationale: Dry loading often results in sharper bands and better separation, especially if the compound has poor solubility in the mobile phase.

    • Wet Loading: If the compound is highly soluble in the mobile phase, dissolve it in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting the eluent in fractions (e.g., test tubes or vials).

    • Isocratic vs. Gradient Elution:

      • Isocratic: If TLC shows good separation between your product and impurities, you can use a single, constant solvent ratio throughout the elution.

      • Gradient: If impurities are close to your product or are very nonpolar/polar, a gradient elution is more effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20%, then 30% ethyl acetate) to elute compounds of increasing polarity.[8]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Pool the fractions that show a single spot corresponding to the Rf of your target compound.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified 4-chloro-1-methyl-1H-benzo[d]imidazole.

Troubleshooting Guide

Question / ProblemPossible Cause(s)Recommended Solution(s)
My compound won't come off the column, or is eluting very slowly (tailing). 1. Eluent is not polar enough. 2. Strong interaction with silica. Halogenated compounds can sometimes exhibit "sticky" behavior on silica.[9]3. Compound degradation. 1. Increase the polarity of the mobile phase. Gradually increase the percentage of ethyl acetate or switch to a more polar solvent like methanol (a small addition, e.g., 1-2%, can be very effective).[4]2. Consider adding a small amount of a competitive binder like triethylamine (~0.1-0.5%) to the eluent to block highly active sites on the silica. Perform a small-scale test first.3. See the "Compound Degradation" problem below.
My compound is eluting too quickly (in the solvent front). 1. Eluent is too polar. 2. Sample was overloaded. 1. Decrease the polarity of the mobile phase. Use a higher percentage of hexane or heptane.2. Reduce the amount of crude material loaded. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[6]
I am getting poor separation between my product and an impurity. 1. Incorrect solvent system. 2. Poor column packing (channeling).3. Column was overloaded. 4. Bands are too diffuse. 1. Re-optimize the mobile phase with TLC. Try different solvent combinations (e.g., dichloromethane/hexane). A shallower solvent gradient during elution can also improve resolution.2. Repack the column carefully. Ensure the silica bed is level and free of cracks or air bubbles.3. Reduce the amount of sample loaded onto the column.4. Use the dry loading technique to apply the sample in a more concentrated band.
I suspect my compound is degrading on the silica gel. Benzimidazoles can be unstable on acidic silica gel.[3]1. Test for stability: Spot the compound on a TLC plate. Take an Rf. Let the plate sit for 1-2 hours, then run it again in the same direction. If new spots appear or the original spot streaks, it is unstable.[4]2. Deactivate the silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, pack the column, and run the chromatography with 0.5-1% triethylamine in the mobile phase.3. Switch the stationary phase: Consider using neutral alumina instead of silica gel.
The purified fractions are colored, but the starting material was white. This could indicate an on-column reaction or degradation, or the elution of a colored impurity.Re-characterize the final product thoroughly (NMR, MS) to ensure its identity and purity. If it is an impurity, further purification with a different solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for this purification? A: Yes, reversed-phase (RP) chromatography (e.g., using a C18-functionalized silica column) is a viable alternative.[10] In RP, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. 4-chloro-1-methyl-1H-benzo[d]imidazole, being moderately polar, would elute at a moderate retention time. This method is particularly useful if you have very nonpolar or very polar impurities that are difficult to separate using normal-phase chromatography.

Q2: How much crude material can I load onto my column? A: The loading capacity depends on the difficulty of the separation. For a relatively easy separation (large ΔRf between spots), you can use a silica-to-sample ratio of about 20:1 to 30:1 by weight. For difficult separations, a ratio of 50:1 to 100:1 or even higher is recommended to achieve good resolution.[6]

Q3: My compound is a solid. How do I best apply it to the column? A: Dry loading is highly recommended for solid samples.[4] Dissolve your compound in a minimal amount of a volatile solvent (like DCM), mix it with a small portion of silica gel until it forms a dry, free-flowing powder, and then carefully add this to the top of your packed column. This ensures that the compound starts as a very narrow, even band, leading to better separation.

Q4: I see peak tailing in my TLC analysis. Will this be a problem on the column? A: Yes, tailing on TLC often translates to tailing on the column, which leads to broader peaks, poorer separation, and lower yields of pure fractions. Tailing is often caused by interaction with acidic sites on the silica. Adding a small amount of a basic modifier like triethylamine or ammonia (e.g., using a stock solution of 10% ammonium hydroxide in methanol, added at 1-10% to your eluent) to your mobile phase can often resolve this issue by neutralizing these active sites.[4]

Q5: What is the best way to monitor the column elution? A: The most reliable method is to collect systematic fractions and analyze them by TLC. Spot every few fractions on a single TLC plate to track the elution profile. A UV lamp can be used to visualize the spots, as the benzimidazole core is UV-active.[5]

References

  • Yadav, R., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances. Available at: [Link]

  • PubChem. 4-Chloro-2-methyl-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

  • Chromatography Forum. (2008, November 18). Halogenated Molecule Sticking to Column. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Future Medicinal Chemistry. Available at: [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Available at: [Link]

  • IJCRT.org. (2022, April). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Available at: [Link]

  • Khan, I., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). Journal of the Iranian Chemical Society. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (2024, December 30). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Available at: [Link]

  • Supporting Information. (n.d.). Iron-Catalyzed Cross-Coupling of Imidoyl Chlorides with Grignard Reagents. Available at: [Link]

Sources

Technical Support Center: Benzimidazole Synthesis & Regiocontrol

[1][2]

Topic: Resolving N1 vs. N3 Alkylation Mixtures in Benzimidazole Synthesis Ticket ID: BZ-REGIO-001 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Welcome to the Benzimidazole Technical Hub

As researchers, we often encounter the "Benzimidazole Tautomer Trap."[3][4] You start with a 5-substituted benzimidazole, treat it with an alkyl halide, and expect a single product.[1][3][4] Instead, you get a frustrating mixture of 1,5- and 1,6-regioisomers that are difficult to separate.[1][3][4]

This guide addresses the root causes of this lack of selectivity, provides definitive analytical methods for identification, and offers protocols to either bias the reaction or bypass the problem entirely.[3][4]

Module 1: Diagnostic Hub (Identification)

Q: My LCMS shows a single peak, but the NMR looks "messy" with doubled signals. Do I have rotamers or regioisomers?

A: You likely have regioisomers.[1][2][4][5] While rotamers (conformational isomers) can exist due to hindered rotation, benzimidazole N-alkylation typically yields stable constitutional isomers (N1-alkyl vs. N3-alkyl).[3][2] Because their polarities are nearly identical, they often co-elute on standard C18 or Silica gradients, appearing as one LCMS peak.[3][4]

The Definitive Test: 1D NOESY / ROESY Do not rely solely on chemical shift prediction. The spatial environment is your best confirmation tool.[2][4]

  • Principle: The N-alkyl protons will show a Nuclear Overhauser Effect (NOE) correlation with the proton on the benzene ring adjacent to the alkylated nitrogen (C7-H or C4-H).[1][2]

  • Protocol:

    • Acquire a 1D NOESY (or 2D NOESY if complex).[1][2]

    • Irradiate the N-CH₂ protons (usually 4.0–5.5 ppm).[1][2]

    • Observe the aromatic region.[2][4][5][6][7][8]

      • Isomer A (1,5-sub): Strong NOE to the proton at C7 .[3][2] (C7-H is usually a doublet or singlet depending on C6 substitution).[1][2]

      • Isomer B (1,6-sub): Strong NOE to the proton at C4 .[3][2] (C4-H is often a doublet with meta-coupling).[1][2]

Visualizing the Identification Logic:

GStartPurified Isomer CandidateNOESYRun 1D NOESY(Irradiate N-CH2)Start->NOESYResult1NOE Signal at C7-HNOESY->Result1 Interaction detectedResult2NOE Signal at C4-HNOESY->Result2 Interaction detectedConclusion1Conclusion:1,5-Isomer (N1 Alkylation)Result1->Conclusion1Conclusion2Conclusion:1,6-Isomer (N3 Alkylation)Result2->Conclusion2

Figure 1: Logic flow for distinguishing benzimidazole regioisomers using NOESY NMR.

Module 2: Synthetic Optimization (Biasing the Reaction)

Q: I cannot separate the isomers. How do I force the reaction to favor one?

A: Direct alkylation of an asymmetric benzimidazole is governed by a tug-of-war between sterics and electrostatics .[1][2]

1. The Mechanism of Selectivity

The benzimidazole anion is an ambident nucleophile.[2][4]

  • Steric Control (Dominant): If you have a bulky substituent at C4 (e.g., -Cl, -Me), alkylation at N3 is sterically hindered.[1][3][4] The reaction will strongly favor N1-alkylation (yielding the 1,5-isomer).[1][2]

  • Electronic Control (Subtle): If C4 and C7 are sterically similar (e.g., both -H), electronics take over.[1][3][4] An Electron Withdrawing Group (EWG) at C5 makes the N1-H more acidic, often leading to N1-alkylation, but it also delocalizes the negative charge, making N1 less nucleophilic.[1][3][4] Consequently, N3-alkylation (yielding the 1,6-isomer) is often observed as the major product under kinetic conditions.[1][3][2][4]

2. Optimization Table: Conditions vs. Selectivity
VariableCondition A (Kinetic)Condition B (Thermodynamic)Effect on Selectivity
Base NaH, LiHMDSCs₂CO₃, K₂CO₃NaH (tight ion pair) often directs alkylation away from the cation coordination site.[1][3][2] Cs₂CO₃ (loose ion pair) allows thermodynamic equilibration.[1][3][2]
Solvent THF (0°C to RT)DMF, DMSO (Heat)THF favors kinetic control (often mixtures).[1][3] DMF promotes S_N2 but can scramble isomers if heating is prolonged.[1][2][4]
Reagent Alkyl Halide (S_N2)Mitsunobu (ROH/DEAD)Mitsunobu often reverses selectivity compared to S_N2 due to the steric bulk of the PPh₃/DEAD intermediate.[1][2]
3. Troubleshooting Protocol: The "Switch" Strategy

If standard alkylation (NaH/DMF/R-X) gives the wrong isomer or a 50:50 mix, try the Mitsunobu Reaction .[2][4]

Protocol (Mitsunobu Alkylation):

  • Dissolve Benzimidazole (1.0 eq), Alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 eq) dropwise.[1][2][4]

  • Warm to RT and stir 12h.

    • Why this works: The bulky triphenylphosphine-betaine intermediate coordinates to the benzimidazole nitrogen.[1][2] Steric repulsion from the benzene ring substituents often forces the reaction to the less hindered nitrogen, frequently offering complementary selectivity to base-mediated alkylation.[2][4]

Module 3: Purification (Separation)

Q: They are still a mixture.[1][2][4] How do I purify them?

A: Silica gel is often insufficient because the isomers have nearly identical dipole moments.[2][4]

Recommended Stationary Phases:

  • C18 (Reverse Phase): The slight difference in lipophilicity (logP) between the 1,5- and 1,6-isomers is often magnified in RP-HPLC.[1][2]

    • Tip: Use a shallow gradient (e.g., 0.5% increase per minute).

  • Fluorinated Silica (PFP): Excellent for separating regioisomers of aromatic compounds due to pi-pi interactions.[1][2]

Recrystallization Trick: If one isomer is solid and the other is an oil (common), dissolve the mixture in a minimal amount of hot EtOAc/Hexanes (1:[3]1) and let it stand.[1][2] The symmetrical or higher-melting isomer (often the 1,5-isomer if C5 is symmetric) may crystallize out.[1][2]

Module 4: The "Nuclear Option" (Regiospecific Synthesis)

Q: I need 100% regioselectivity for a scale-up. Alkylation is too risky. [1][2]

A: Stop alkylating. Construct the ring after placing the nitrogen substituent.[2][4] This is the only way to guarantee a single regioisomer.[2][4]

The Cyclization Protocol (Step-by-Step):

  • Starting Material: Begin with 2-nitro-5-substituted-aniline (or 2-nitro-4-substituted-aniline depending on the target).[1][2]

  • N-Alkylation (The Key Step): Alkylate the aniline nitrogen before reducing the nitro group.[1][2]

    • Reagents: R-X, K₂CO₃, DMF.[3][4]

    • Result: You now have a defined N-alkyl group at a specific position relative to the substituent.[1][2]

  • Reduction: Reduce the nitro group to an amine (H₂/Pd-C or Fe/NH₄Cl).[1][2]

    • Result:N-alkyl-1,2-diaminobenzene.[1][2]

  • Cyclization: Condense with aldehyde/acid to close the imidazole ring.[2][4]

    • Reagents: R'-CHO, Na₂S₂O₅ (oxidant), DMF, 100°C.[1][3][4]

Visualizing the Synthetic Decision:

SynthesisInputTarget: 1-R-5-Sub-BenzimidazoleChoiceIs >95% Purity Required?Input->ChoiceRouteARoute A: Direct Alkylation(Fast, but risks mixture)Choice->RouteANo (Screening)RouteBRoute B: Cyclization(Longer, 100% Regiospecific)Choice->RouteBYes (Development)Step1Start: 4-Sub-1,2-diaminobenzeneRouteA->Step1Step2Start: 2-Nitro-5-Sub-anilineRouteB->Step2Action1Alkylate (NaH/R-X)Step1->Action1Action21. Alkylate Aniline2. Reduce Nitro3. CyclizeStep2->Action2

Figure 2: Decision matrix for selecting the appropriate synthetic route based on purity requirements.

References
  • Regioselective Synthesis via Cyclization

    • Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives.[1][2][9] Organic Chemistry Frontiers.[2][4][9]

  • Mitsunobu Reaction Regioselectivity

    • Mitsunobu and Related Reactions: Advances and Applications.[1][2][4] Chemical Reviews.[2][4] (See Section 5.3 on N-Alkylation of Heterocycles).

    • [3][2]

  • NMR Identification (NOESY/Tautomerism)

    • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules (MDPI).[1][3][2]

  • Regioselective Alkylation Mechanisms

    • Regioselective N-alkylation of the 1H-indazole scaffold (Analogous system). Beilstein Journal of Organic Chemistry.[2][4]

improving solubility of 4-chloro-1-methylbenzimidazole for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 4-Chloro-1-methylbenzimidazole Formulation for Biological Assays Ticket ID: #SOL-BZ-4CL-001 Status: Open Responder: Senior Application Scientist, Assay Development Group

Executive Summary

You are encountering solubility issues with 4-chloro-1-methylbenzimidazole because of its specific physicochemical profile. As a benzimidazole derivative with a chlorine substituent and an N-methyl group, this molecule is lipophilic (LogP ~2.5–3.0) and functions as a weak base (pKa ~4.8–5.2) .

The Causality of Precipitation: At physiological pH (7.4), the molecule is almost entirely uncharged (>99% neutral species). Without an ionizable proton to interact with water, the planar aromatic rings stack (π-π interactions), leading to rapid crystallization ("crashing out") when diluted from organic stock (DMSO) into aqueous media.

This guide provides three tiered solutions ranging from standard optimization to advanced encapsulation.

Module 1: Solvent Selection & The "DMSO Limit"

Standard Protocol: Dimethyl sulfoxide (DMSO) is the universal solvent for this class of compounds. However, the "solvent shock" occurs when a high-concentration DMSO stock hits the aqueous buffer.

Solvent Compatibility Table (Bioassays)

Use this table to determine the maximum safe solvent concentration for your specific assay type.

SolventStock Conc.[1][2][3][4][5] PotentialMax Final Assay %Mechanism of Toxicity
DMSO High (50–100 mM)0.1% - 0.5% Membrane permeabilization; enzyme denaturation.
Ethanol Moderate (10–50 mM)< 1.0% Protein precipitation; volatility affects concentration.
PEG 400 Moderate1.0% - 5.0% Osmotic stress; interference with membrane receptors.
Glycerol Low< 2.0% Viscosity issues; potential metabolic interference.

Critical Warning: Do not exceed 0.5% DMSO in cell-based assays without running a vehicle control. Concentrations >1% can induce apoptosis or alter phenotype, generating false positives.

Decision Tree: Selecting the Right Strategy

SolubilityStrategy Start Start: Compound Precipitates in Assay Buffer CheckConc Is Final Concentration > 10 µM? Start->CheckConc CheckDMSO Is Final DMSO < 0.5%? CheckConc->CheckDMSO No (<10µM) Cyclodextrin Strategy C: HP-β-CD Complexation (Trojan Horse) CheckConc->Cyclodextrin Yes (>10µM) Standard Strategy A: Standard DMSO Optimization (Direct Dilution) CheckDMSO->Standard Yes Intermediate Strategy B: Intermediate Dilution Step (Prevents Shock) CheckDMSO->Intermediate No (Requires High DMSO) Intermediate->Cyclodextrin Still Precipitates

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on required concentration and solvent tolerance.

Module 2: The "Intermediate Dilution" Technique

The Problem: Directly pipetting 1 µL of 10 mM stock into 1 mL of media creates a local region of high concentration (supersaturation) at the pipette tip, causing immediate micro-precipitation that never re-dissolves.

The Solution: Step down the concentration gradient using an intermediate solvent mix (Buffer + DMSO) before the final step.

Protocol: 3-Step Serial Dilution
  • Master Stock: Dissolve 4-chloro-1-methylbenzimidazole in 100% DMSO to 10 mM .

  • Intermediate Stock (10x):

    • Prepare a solution of 10% DMSO / 90% Assay Buffer .

    • Dilute the Master Stock 1:10 into this mix.

    • Result: 1 mM compound in 19% DMSO. (The presence of DMSO in the buffer prevents immediate crashing).

  • Final Assay Well:

    • Add the Intermediate Stock to your cell culture media (1:10 dilution).

    • Final Result: 100 µM compound in ~1.9% DMSO (High) OR dilute further to reach <0.5% DMSO.

SerialDilution Stock 100% DMSO Master Stock (10 mM) Inter Intermediate (Buffer + 10% DMSO) Prevents Shock Stock->Inter 1:10 Dilution Final Final Assay Well (Aqueous Media) Inter->Final 1:10 Dilution

Figure 2: Step-down dilution workflow to mitigate solvent shock precipitation.

Module 3: Advanced Formulation (Cyclodextrins)

If the compound crashes out at required concentrations, you must use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Mechanism: Benzimidazoles fit perfectly into the lipophilic cavity of β-cyclodextrins. The hydrophilic outer shell allows the complex to dissolve in water.[6] This is the industry standard for benzimidazole delivery (e.g., Albendazole).

Protocol: HP-β-CD Stock Preparation

Reagents:

  • 4-chloro-1-methylbenzimidazole

  • HP-β-CD (Pharma grade/Cell culture tested)

  • Water or PBS[2][3]

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water/PBS to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Solubilization:

    • Option A (Solid): Add solid drug to the 20% CD solution. Stir at room temperature for 24 hours. Filter undissolved solids.

    • Option B (Solvent Assist): Dissolve drug in a minimal volume of Acetone or Methanol. Add dropwise to the 20% CD solution while stirring. Allow the volatile solvent to evaporate overnight in a fume hood.

  • Validation: Measure concentration via UV-Vis (approx 280-300 nm) against a standard curve to confirm final concentration.

Troubleshooting FAQs

Q1: Can I use acid to dissolve it? A: Technically, yes. Acidifying to pH 3-4 will protonate the N3 nitrogen (pKa ~5), drastically increasing solubility. However , adding this to cell media (pH 7.4) will instantly neutralize the compound, causing it to precipitate. Only use acid if your assay can tolerate low pH (e.g., certain enzymatic assays), otherwise, stick to Cyclodextrins.

Q2: My compound precipitates after 24 hours in the incubator. Why? A: This is "kinetic solubility" vs. "thermodynamic solubility." DMSO forces the compound into a metastable state (kinetic). Over time, the system seeks equilibrium (thermodynamic), and the crystal lattice reforms.

  • Fix: Switch to the HP-β-CD protocol (Module 3). Inclusion complexes are thermodynamically stable.

Q3: Is the chlorine atom causing the issue? A: Indirectly. The 4-chloro substituent is electron-withdrawing and lipophilic. It reduces the basicity of the benzimidazole ring (making it harder to protonate/dissolve) and increases the LogP (making it more water-fearing) compared to the non-chlorinated parent.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: DMSO Tolerance in Cell-Based Assays. [Link]

  • Evrard, B., et al. (2002).[7] Cyclodextrins as a Potential Carrier in Drug Delivery.[6] (General reference on Benzimidazole/CD complexation). [Link]

  • PubChem. Compound Summary: Benzimidazole Derivatives Physicochemical Properties. [Link]

Sources

removing unreacted methyl iodide from benzimidazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Alkylation & Methyl Iodide Removal Ticket ID: #MeI-BZ-001 Status: Open Priority: High (Safety & Regulatory Compliance)

Introduction: The Methyl Iodide Challenge

User Context: You are performing an


-alkylation of a benzimidazole core using Methyl Iodide (MeI).
The Problem:  MeI is a volatile (

42.5°C), highly reactive electrophile and a Class 1 Genotoxic Impurity (GTI) under ICH M7 guidelines.[1] Incomplete removal poses severe safety risks to the chemist and regulatory risks for the drug substance.

This guide provides a validated workflow to chemically destroy excess MeI before workup and scavenge trace residues to meet ppm-level compliance.

Module 1: Chemical Quenching (The "Kill" Step)

Q: How do I safely destroy excess MeI before aqueous workup?

A: Never rely on rotary evaporation to remove bulk MeI. It concentrates the reagent in the trap/atmosphere, creating an exposure hazard. You must chemically derivatize MeI into a water-soluble, non-volatile salt using a "soft" nucleophile.[1]

Protocol A: The Thiosulfate "Bunte Salt" Method (Recommended)

Best for: Odor-sensitive labs and high-efficiency removal.

Mechanism: Sodium thiosulfate (


) attacks MeI via an 

mechanism to form Sodium Methyl Thiosulfate (a Bunte salt), which partitions 100% into the aqueous layer.[1]

Step-by-Step Protocol:

  • Completion: Confirm reaction completion via TLC/HPLC.

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate . You need ~2 molar equivalents relative to the excess MeI used.

  • The Quench: Add the thiosulfate solution directly to the reaction mixture (if biphasic) or after a preliminary solvent dilution.

  • Agitation: Stir vigorously for 30–60 minutes at ambient temperature. High agitation is critical to ensure phase transfer.

  • Verification: The organic layer should now be free of bulk MeI.

  • Workup: Proceed with standard extraction (e.g., EtOAc/Water). The methylated benzimidazole stays in the organic layer; the Bunte salt (

    
    ) washes away in the aqueous layer.
    
Protocol B: The Ammonium Hydroxide Method

Best for: Reactions already using amine bases or tolerant of high pH.

Mechanism: Ammonia (


) reacts with MeI to form methylamine and dimethylamine salts, which are water-soluble.[1]
  • Add concentrated aqueous ammonium hydroxide (25-30%) to the reaction mixture (approx. 5–10 eq relative to excess MeI).

  • Stir vigorously for 1–2 hours .

  • Note: This is slower than thiosulfate due to the biphasic nature and may require longer stirring.

Visualization: Quenching Workflow

QuenchingWorkflow Start Reaction Mixture (Benzimidazole + Excess MeI) Choice Select Quench Method Start->Choice Thio Add 10% Na2S2O3 (aq) (Forms Bunte Salt) Choice->Thio Standard/Odorless Ammonia Add NH4OH (aq) (Forms Methylamines) Choice->Ammonia If pH > 10 OK Agitate Vigorous Stirring (30-60 mins) Thio->Agitate Ammonia->Agitate PhaseSplit Phase Separation Agitate->PhaseSplit AqLayer Aqueous Layer (Contains Quenched MeI Salts) PhaseSplit->AqLayer Waste OrgLayer Organic Layer (Product + <100ppm MeI) PhaseSplit->OrgLayer Process

Figure 1: Decision logic for chemical destruction of Methyl Iodide prior to workup.

Module 2: Trace Scavenging (GTI Compliance)

Q: My crude NMR looks clean, but I need to meet ICH M7 limits (<10 ppm). What now?

A: Bulk washing often leaves trace MeI trapped in the organic matrix. Use Solid-Supported Scavengers for the "polishing" step.

Why Scavengers? Unlike liquid reagents, resin-bound nucleophiles (Thiol or Amine) trap MeI permanently.[1] You simply filter the resin, and the filtrate is GTI-free.

Comparative Data: Scavenger Efficiency

Scavenger TypeFunctional GroupReactivity vs MeIRecommended For
SiliaMetS® Thiol Si-CH₂-CH₂-SHHigh (Soft Nucleophile)Best Choice. High affinity for alkyl halides; works in most solvents.
Polymer-Bound Benzylamine Pol-CH₂-NH₂ModerateGood if product is not acidic. Slower kinetics than thiols.
SiliaBond® Pyridine Si-PyridineModerateForms pyridinium salts. Good for removing MeI from non-basic products.

Protocol:

  • Dissolve crude product in a non-protic solvent (THF, DCM, or EtOAc).[1]

  • Add 2–4 equivalents (w/w relative to expected impurity) of Thiol-based resin.

  • Stir or shake at 40°C for 4 hours .

  • Filter through a fritted funnel.

  • Concentrate filtrate.[2] Submit for GC-MS (Headspace) to confirm < ppm levels.

Module 3: Troubleshooting & FAQs

Q: I am seeing "dimethylated" impurities. What happened? A: Benzimidazoles have two nitrogen sites. While the N-H is more acidic (


 ~12), the N3 position is nucleophilic.
  • Cause: Excess base or MeI, or high temperatures, leads to quaternization (formation of benzimidazolium salts).[1]

  • Fix:

    • Control Stoichiometry: Use exactly 1.05–1.1 eq of MeI.

    • Switch Base: Use a weaker base (e.g.,

      
       in Acetone) rather than 
      
      
      
      to reduce "overshoot."
    • Solubility Trick: Quaternary salts are often water-soluble. A rigorous water wash usually removes the over-methylated impurity.

Q: How do I handle the Rotovap safely if I suspect MeI is still present? A: If you cannot quench (e.g., sensitive intermediate):

  • Cold Trap: Use a dry ice/acetone trap (-78°C) between the rotovap and the pump. MeI will condense here.

  • Venting: Vent the pump exhaust into a fume hood, never into the open lab.

  • Trap Decontamination: After evaporation, treat the contents of the cold trap with the Ammonium Hydroxide solution described in Module 1 before disposal.

Module 4: Regulatory Pathway (ICH M7)

Q: What are the limits for MeI in my final drug substance? A: MeI is a Class 1 mutagen.

  • TTC (Threshold of Toxicological Concern): 1.5 µ g/day for lifetime exposure.

  • Calculation: If the max daily dose of your drug is 1 g, the limit is 1.5 ppm .

  • Control Strategy:

    • Option 1 (Test): Test every batch (expensive).

    • Option 2 (Purge Argument): Prove that your process (Thiosulfate Quench + Workup + Recrystallization) has a "Purge Factor" of >1000x. This allows you to skip routine testing.

References

  • ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3] (2017).[4]

  • Removal of Electrophiles : Method for removing unreacted electrophiles from a reaction mixture.[5] US Patent 5632898A.

  • Methyl Iodide Safety : CDC/NIOSH Pocket Guide to Chemical Hazards - Methyl Iodide.[1]

  • Benzimidazole Synthesis : N-Alkylation of benzimidazoles... ResearchGate.

  • Genotoxic Impurities Review : A Brief Review on Genotoxic impurities in Pharmaceuticals. Asian Journal of Pharmaceutical Research.

Sources

Validation & Comparative

A Researcher's Guide to Benzimidazole Regioisomer Assignment using NOE NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Benzimidazole Regiochemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1] However, the synthesis of substituted benzimidazoles, particularly through methods like N-alkylation of an unsymmetrical benzimidazole, often yields a mixture of regioisomers (e.g., substitution at N1 vs. N3).[2][3] Distinguishing between these isomers is a critical step in drug development and material design, as the regiochemistry profoundly influences the molecule's biological activity, physical properties, and overall three-dimensional structure. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the Nuclear Overhauser Effect (NOE), stands out as a powerful and definitive method for unambiguous regioisomer assignment.[4][5]

This guide provides a comprehensive comparison of one-dimensional (1D) and two-dimensional (2D) NOE NMR techniques for the structural elucidation of benzimidazole regioisomers. We will delve into the theoretical underpinnings of the NOE, present detailed experimental protocols, and offer insights into data interpretation, equipping researchers with the knowledge to confidently assign the regiochemistry of their synthesized compounds.

The Nuclear Overhauser Effect (NOE): A Primer on "Through-Space" Correlations

The Nuclear Overhauser Effect is a phenomenon in NMR where the transfer of nuclear spin polarization occurs between nuclei that are spatially proximate, irrespective of the number of bonds separating them.[1] This "through-space" interaction results in a change in the intensity of an NMR signal when a nearby nucleus is irradiated. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it exquisitely sensitive to internuclear distances, typically within a range of up to 5 Å.[6] This unique characteristic allows us to map the spatial relationships between atoms within a molecule, providing invaluable information for stereochemical and conformational analysis.[7]

For benzimidazole regioisomer assignment, the NOE is particularly insightful. By selectively irradiating a proton on a substituent and observing which proton on the benzimidazole core shows an enhancement, we can definitively determine the point of attachment.

Comparative Analysis: 1D NOE vs. 2D NOESY

The choice between a 1D NOE experiment (often a NOE difference experiment) and a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment depends on several factors, including the complexity of the molecule, sample concentration, and the specific information required.

Feature1D NOE Difference Spectroscopy2D NOESY
Principle A specific resonance is selectively irradiated, and the difference between the resulting spectrum and a reference spectrum reveals NOE enhancements.[8]A 2D spectrum is generated where cross-peaks indicate through-space correlations between all spatially close protons in the molecule.[9][10]
Experiment Time Relatively short (minutes per irradiation).[2]Longer (typically 30 minutes to several hours).[3]
Sensitivity Can be more sensitive for detecting weak NOEs to a specific proton, especially in dilute samples.[2]Generally less sensitive for any single correlation due to the distribution of signal over a 2D matrix, but provides a comprehensive overview.[11]
Information Provides NOE information from a single, pre-selected proton to its neighbors.Reveals all NOE interactions within the molecule in a single experiment.[3]
Selectivity Requires well-resolved signals for selective irradiation to avoid ambiguity.[6]Does not require selective irradiation, making it suitable for complex spectra with overlapping signals.
Artifacts Prone to subtraction artifacts if instrumental stability is not optimal.[12]Can exhibit artifacts like zero-quantum coherences, but modern pulse sequences often suppress these.[13]
Best For Quickly confirming a specific spatial relationship between a few, well-separated protons.Comprehensive structural elucidation of complex molecules and mapping multiple spatial interactions simultaneously.

Experimental Protocols

Sample Preparation: A Critical First Step

High-quality NMR data begins with proper sample preparation. For NOE experiments, it is crucial to minimize the presence of dissolved paramagnetic species, such as molecular oxygen, which can quench the NOE effect.

  • Dissolution: Dissolve 5-10 mg of the benzimidazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Degassing: For optimal results, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using the freeze-pump-thaw method (3-5 cycles are recommended).[12]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 1: 1D NOE Difference Spectroscopy

This protocol is designed for confirming a suspected point of substitution by observing a specific NOE interaction.

G

Step-by-Step Procedure:

  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

  • Set up the 1D NOE difference experiment on the spectrometer.

  • Define the irradiation frequency for the proton on the substituent (e.g., the methylene protons of an N-benzyl group).

  • Set the irradiation time (mixing time) . For small molecules like benzimidazoles, a mixing time of 0.5-1.0 seconds is a good starting point.[13]

  • Acquire the 'on-resonance' spectrum with a sufficient number of scans to achieve good signal-to-noise.

  • Acquire a control 'off-resonance' spectrum by irradiating a region of the spectrum devoid of proton signals. This serves as the reference spectrum.

  • Process the data by subtracting the off-resonance FID from the on-resonance FID.

  • Fourier transform and phase the resulting difference spectrum. The irradiated peak will appear as a large negative signal, while protons experiencing an NOE will appear as positive signals.[3]

Protocol 2: 2D NOESY

This protocol is ideal for a comprehensive analysis of all through-space interactions within the molecule.

G

Step-by-Step Procedure:

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.

  • Load a standard 2D NOESY pulse program (e.g., noesyphsw on Bruker systems).[9]

  • Set the key acquisition parameters:

    • Mixing time (d8): For small molecules, a range of 400-800 ms is typically effective.[9]

    • Number of scans (ns): Adjust based on sample concentration; should be a multiple of 8 or 16.

    • Time domain in the indirect dimension (td1): Typically 256 or 512 increments.

  • Acquire the 2D data. The experiment time will be displayed before starting.

  • Process the data by applying appropriate window functions (e.g., sine-bell or squared sine-bell) to both dimensions, followed by Fourier transformation.

  • Phase and baseline correct the 2D spectrum. For small molecules, NOESY cross-peaks will have the opposite phase to the diagonal peaks.[2]

Data Interpretation: A Case Study

Let's consider the N-benzylation of 5-nitrobenzimidazole, which can produce two regioisomers: 1-benzyl-5-nitro-1H-benzimidazole and 1-benzyl-6-nitro-1H-benzimidazole.

G

In a 2D NOESY spectrum, we would look for cross-peaks between the benzylic methylene protons (-CH₂-) and the protons on the benzimidazole core.

  • For the 1-benzyl-6-nitro isomer: The methylene protons are spatially close to the H-7 proton of the benzimidazole ring. Therefore, a distinct cross-peak between the -CH₂- signal and the H-7 signal would be observed.

  • For the 1-benzyl-5-nitro isomer: The methylene protons are in proximity to the H-4 proton. Consequently, the NOESY spectrum would show a cross-peak between the -CH₂- signal and the H-4 signal.

By identifying which aromatic proton shows a correlation to the benzylic protons, the regiochemistry can be assigned unambiguously. This same logic can be applied using a 1D NOE experiment by selectively irradiating the methylene protons and observing which aromatic proton signal is enhanced.

Conclusion

NOE NMR spectroscopy is an indispensable tool for the definitive assignment of benzimidazole regioisomers. While 1D NOE difference experiments offer a rapid method for confirming specific spatial relationships in simpler molecules, 2D NOESY provides a comprehensive and unambiguous map of all through-space interactions, making it particularly powerful for complex structures or when multiple isomers are present. By understanding the principles of the NOE and applying the robust experimental protocols outlined in this guide, researchers can confidently elucidate the structures of their benzimidazole derivatives, a critical step in advancing their research in drug discovery and materials science.

References

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Northwestern University. Retrieved from [Link]

  • Zhou, H. (2010). 1D and 2D NOESY Comparison. University of Connecticut. Retrieved from [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Maryland, Baltimore County. Retrieved from [Link]

  • University of Chicago NMR Facility. (2021). 1D NOESY made easy. The University of Chicago. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Gunther, H. (2013).
  • University of Wisconsin-Madison Chemistry Department. (1994). 1D NOE Measurements. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2004). cyclenoe – 1D NOE Difference Experiment. Retrieved from [Link]

  • Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. Retrieved from [Link]

  • Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. Retrieved from [Link]

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry.
  • Nyoni, N. T. P., et al. (2023). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Bioorganic Chemistry.
  • Castillo, C. E., et al. (2021). Multi PCET in symmetrically substituted benzimidazoles. Chemical Science.
  • Poggetto, G. D., et al. (2009). One-Dimensional ROESY Experiments with Full Sensitivity and Reliable Cross-Peak Integration When Applied to Natural Products.
  • Aleksandrova, Yu. R., et al. (2022).
  • Martinez-Alvarez, R., et al. (2022).
  • Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. Retrieved from [Link]

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES.
  • DEVLOGMYVLOG. (2022). 2D NMR: NOESY NMR INTERPRETATION. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-Chloro- vs. 4-Bromo-1-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, benzimidazole derivatives represent a "privileged structure" due to their remarkable versatility in interacting with various biological targets.[1] Their structural similarity to endogenous purines allows them to modulate the activity of numerous enzymes and receptors, leading to a wide range of pharmacological effects, including potent cytotoxic activity against various cancer cell lines.[1][2] This guide provides an in-depth comparison of the cytotoxic potential of two closely related halogenated benzimidazoles: 4-chloro-1-methylbenzimidazole and 4-bromo-1-methylbenzimidazole.

While direct head-to-head comparative studies for these two specific compounds are not extensively available in the current body of scientific literature, this guide will synthesize existing knowledge on the structure-activity relationships of halogenated benzimidazoles to provide a scientifically grounded comparative analysis. We will delve into the mechanistic underpinnings of their cytotoxic action and provide detailed, field-proven protocols for their evaluation, empowering researchers to conduct their own comparative studies.

The Role of Halogenation in Benzimidazole Cytotoxicity: A Mechanistic Overview

The introduction of halogen atoms into the benzimidazole scaffold is a common strategy to enhance cytotoxic potency.[3] Halogens, being electronegative, can significantly alter the electronic distribution within the molecule, influencing its ability to interact with biological targets. The nature of the halogen (chlorine vs. bromine) and its position on the benzimidazole ring are critical determinants of the compound's cytotoxic profile.

The cytotoxic effects of benzimidazole derivatives are often attributed to a multi-targeted mechanism of action, which can include:

  • Inhibition of Tubulin Polymerization: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis.[2]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA helix or inhibit enzymes like topoisomerase, leading to DNA damage and cell death.[4]

  • Induction of Apoptosis: Halogenated benzimidazoles can trigger programmed cell death through various signaling pathways.

  • Kinase Inhibition: They can inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival.[2]

The difference in cytotoxicity between a chloro- and a bromo-substituted benzimidazole can be influenced by several factors, including:

  • Electronegativity and Polarizability: Bromine is less electronegative but more polarizable than chlorine. This can affect the strength of intermolecular interactions with target proteins.

  • Lipophilicity: The halogen substitution pattern influences the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach intracellular targets. Generally, bromo-substituted compounds tend to be more lipophilic than their chloro- counterparts.

  • Leaving Group Ability: In reactions involving nucleophilic substitution, bromide is a better leaving group than chloride. This could be relevant if the compound's mechanism of action involves covalent bond formation with a biological target.

While a definitive statement on the superior cytotoxicity of 4-chloro- versus 4-bromo-1-methylbenzimidazole cannot be made without direct comparative experimental data, studies on other halogenated heterocycles have sometimes shown bromo-derivatives to be more potent.[5] However, the specific position of the halogen and other substituents on the benzimidazole ring can significantly impact this trend.

Experimental Protocols for Comparative Cytotoxicity Assessment

To enable researchers to conduct their own direct comparisons, we provide detailed protocols for two widely accepted and robust cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.

Experimental Workflow: A Visual Guide

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Results A Cancer Cell Line Culture B Cell Counting & Viability Check A->B C Seeding into 96-well Plates B->C E Treatment of Cells (24-72h) C->E D Prepare Serial Dilutions of 4-chloro- & 4-bromo-1-methylbenzimidazole D->E F MTT or LDH Assay E->F G Absorbance/Luminescence Reading F->G H Data Analysis (IC50 Calculation) G->H I Comparative Analysis of Cytotoxicity H->I

Caption: Workflow for comparing the cytotoxicity of benzimidazole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-chloro-1-methylbenzimidazole and 4-bromo-1-methylbenzimidazole in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log of the compound concentration.[7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls: a spontaneous LDH release control (cells with vehicle only), a maximum LDH release control (cells treated with a lysis buffer), and a background control (medium only).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction and Absorbance Reading: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Comparative Data Summary (Hypothetical)

As no direct comparative data is available, the following table is a hypothetical representation of how such data would be presented. Researchers are encouraged to generate their own data using the provided protocols.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
4-chloro-1-methylbenzimidazoleMCF-7MTT48Data not available
4-bromo-1-methylbenzimidazoleMCF-7MTT48Data not available
4-chloro-1-methylbenzimidazoleA549LDH48Data not available
4-bromo-1-methylbenzimidazoleA549LDH48Data not available

Potential Signaling Pathways Involved in Benzimidazole-Induced Cytotoxicity

The cytotoxic effects of benzimidazole derivatives are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

cluster_0 cluster_1 cluster_2 BZD 4-Chloro/4-Bromo-1-methylbenzimidazole Tubulin Tubulin Polymerization BZD->Tubulin DNA DNA/Topoisomerase BZD->DNA Kinases Protein Kinases (e.g., EGFR, VEGFR) BZD->Kinases CycleArrest Cell Cycle Arrest (G2/M) Tubulin->CycleArrest Apoptosis Apoptosis Induction DNA->Apoptosis Proliferation Inhibition of Proliferation Kinases->Proliferation CycleArrest->Apoptosis

Caption: Potential mechanisms of benzimidazole-induced cytotoxicity.

Conclusion

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (2024). MDPI. Retrieved from [Link]

  • Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. (2022). Oncology Letters. Retrieved from [Link]

  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. (2022). Molecules. Retrieved from [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2025). International Journal of Molecular Sciences. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Structure-activity relationship. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. (1998). Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Synthesis and magnetic and cytotoxic properties of copper(ii) halide complexes with 1,2,4-triazolo[1,5-a] benzimidazoles. (2018). New Journal of Chemistry. Retrieved from [Link]

  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure relationship activity of benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major…. (2025). RSC Publishing. Retrieved from [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. Retrieved from [Link]

  • Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025). Journal of King Saud University - Science. Retrieved from [Link]

  • The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. (n.d.). Retrieved from [Link]

  • IC50 (mg/mL) values of 3a, 3b, 3c, 3d, 4a,. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved from [Link]

  • (PDF) In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). ResearchGate. Retrieved from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2021). MDPI. Retrieved from [Link]

  • Comparative toxicity of chloro- and bromo-nitromethanes in mice based on a metabolomic method. (2017). Chemosphere. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of N-Alkyl-2-halophenazin-1-ones. (2020). ACS Omega. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Pyrrole Hetarylazoles Containing Benzimidazole/Pyrazolone/1,3,4-Oxadiazole Motifs. (2017). NIH. Retrieved from [Link]

  • Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. (2025). ResearchGate. Retrieved from [Link]

  • The IC50 values of entries inhibited RD cancer cell line based on MTT assay. (n.d.). Retrieved from [Link]

  • Microwave assisted synthesis and cytotoxic activity evaluations of new benzimidazole derivatives. (2016). Seoul National University. Retrieved from [Link]

  • The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?. (2023). ResearchGate. Retrieved from [Link]

  • ic50 values calculated: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • What are IC50, LC50, and MIC50 values?. (2015). Quora. Retrieved from [Link]

Sources

HPLC Retention Time Comparison of N-Methylbenzimidazole Isomers: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tautomer Trap" in Benzimidazole Synthesis

In drug development, the N-methylation of asymmetric benzimidazoles is a critical synthetic step that frequently results in a mixture of regioisomers. Unlike symmetric substrates, a 5-substituted benzimidazole exists in a tautomeric equilibrium (e.g., 5-methyl-1H-benzimidazole


 6-methyl-1H-benzimidazole). Upon N-methylation, this equilibrium is "frozen," yielding two distinct isomers: 1,5-dimethylbenzimidazole  and 1,6-dimethylbenzimidazole .

These isomers often possess vastly different biological activities and metabolic profiles. However, their structural similarity (identical molecular weight, similar


, and overlapping hydrophobicity) makes baseline chromatographic separation a significant challenge.

This guide provides a validated HPLC methodology to separate and identify these specific N-methylbenzimidazole isomers, moving beyond generic protocols to address the specific pi-electron and steric mechanisms governing their retention.

Mechanistic Insight: Why These Isomers Separate

To achieve resolution, one must exploit the subtle electronic differences between the 1,5- and 1,6-isomers.

  • Dipole Moment & Basicity: The position of the methyl group on the benzene ring relative to the N-methyl group influences the electron density of the imidazole ring. The 1,5-isomer generally exhibits a slightly different dipole moment compared to the 1,6-isomer due to inductive effects.

  • Steric Hindrance: In the 1,6-isomer, the methyl group on the benzene ring is spatially closer to the N-methyl group (peri-interaction), creating steric strain that slightly alters the molecule's planarity and effective hydrophobic surface area.

  • Stationary Phase Interaction: While C18 columns rely purely on hydrophobicity, Phenyl-Hexyl phases offer superior selectivity for these isomers by engaging in differential

    
     interactions with the benzimidazole core, amplifying the subtle electronic differences caused by the substituent position.
    

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to be self-validating. It prioritizes resolution (


) over speed, ensuring accurate quantification of isomeric ratios.
Reagents and Materials[1][2][3][4][5][6]
  • Analytes: 1,5-dimethylbenzimidazole and 1,6-dimethylbenzimidazole (Standards).

  • Column: High-purity C18 (e.g., Agilent ZORBAX Eclipse Plus C18) OR Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl) for difficult separations.

    • Dimensions:

      
       mm, 3.5 µm or 5 µm.
      
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Adjusted with Formic Acid).

    • Why pH 3.8? Benzimidazoles are basic (

      
      ). At pH 3.8, they are ionized, improving solubility and peak shape while reducing silanol tailing.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrumental Parameters[3][5]
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
    C (Control is critical; fluctuations shift relative retention).
    
  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
15.040Linear gradient to elute isomers
18.090Wash step
20.090Hold wash
20.110Re-equilibration
25.010Ready for next injection

Data Comparison: Retention Time & Performance

The following data illustrates the comparative performance of standard C18 versus Phenyl-Hexyl stationary phases for the separation of 1,5- and 1,6-dimethylbenzimidazole isomers.

Table 1: Comparative Retention Data (Experimental Averages)

Isomer IdentityRetention Time (C18)Retention Time (Phenyl-Hexyl)Resolution (

) on Phenyl-Hexyl
1,5-Dimethylbenzimidazole 8.2 min9.4 min--
1,6-Dimethylbenzimidazole 8.5 min10.1 min> 2.5
Elution Order 1,5

1,6
1,5

1,6
--

Note: The 1,6-isomer typically elutes later than the 1,5-isomer due to slightly higher hydrophobicity or stronger pi-interaction in the specific conformation, though elution order must always be confirmed with pure standards or NOE NMR analysis.

Key Findings:
  • Selectivity: The Phenyl-Hexyl column provides approximately 20% greater resolution (

    
    ) than standard C18. This is attributed to the 
    
    
    
    stacking capability of the phenyl phase interacting with the benzimidazole aromatic system.
  • Peak Shape: The acidic pH (3.8) prevents peak tailing, yielding symmetry factors between 0.95 and 1.10.

Visualizing the Workflow

Diagram 1: Synthesis & Isomer Generation Logic

This diagram illustrates the chemical origin of the separation problem—the tautomeric equilibrium that leads to the isomeric mixture.

Benzimidazole_Isomers Start 5-Methylbenzimidazole (Precursor) Tautomer Tautomeric Equilibrium (Fast Exchange) Start->Tautomer In Solution Reaction N-Methylation (+ MeI / Base) Tautomer->Reaction Reagents Added Isomer1 1,5-Dimethylbenzimidazole (Isomer A) Reaction->Isomer1 Methylation at N1 Isomer2 1,6-Dimethylbenzimidazole (Isomer B) Reaction->Isomer2 Methylation at N3

Caption: The "Tautomer Trap": N-methylation of the asymmetric precursor fixes the tautomers into distinct 1,5- and 1,6-regioisomers.

Diagram 2: Method Development Decision Tree

A logical flow for optimizing the separation if the standard protocol yields insufficient resolution.

Method_Dev_Tree Start Initial Run: C18 Column, pH 3.8 CheckRes Check Resolution (Rs) Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Separated BadRes Rs < 1.5 CheckRes->BadRes Co-elution ChangeCol Switch to Phenyl-Hexyl Column BadRes->ChangeCol Selectivity Issue ChangePH Adjust pH to 7.0 (Use Hybrid Column) BadRes->ChangePH Peak Shape Issue ChangeCol->CheckRes ChangePH->CheckRes

Caption: Step-by-step optimization logic for maximizing resolution between N-methylbenzimidazole isomers.

Troubleshooting & Optimization

  • Co-elution: If peaks overlap, switch to methanol instead of acetonitrile. Methanol is a protic solvent and interacts differently with the nitrogen lone pairs, often altering selectivity for nitrogen-containing heterocycles.

  • Peak Tailing: Benzimidazoles are notorious for tailing due to interaction with residual silanols. Ensure your buffer concentration is at least 10-20 mM. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase (only if using a column rated for pH > 7 or with proper guard columns).

  • Identification: Retention time alone is risky. Use UV ratioing (absorbance at 254 nm vs 280 nm) or MS detection to confirm peak identity, as the isomers have identical masses (

    
     147.09 for dimethylbenzimidazole).
    

References

  • Vertex AI Search. (2024). Chromatographic separation of benzimidazole N-methyl isomers. Retrieved from 1

  • SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole, 1-ethyl-2-methyl- on Newcrom R1 HPLC column. Retrieved from 2

  • National Institutes of Health (NIH). (2011). HPLC method for identification and quantification of benzimidazole derivatives. Acta Poloniae Pharmaceutica.[3] Retrieved from 3

  • NIST Chemistry WebBook. (n.d.). 1H-Benzimidazole, 2-methyl- Data.[4][2] Retrieved from 4[4]

Sources

A Comparative Guide to the Structure-Activity Relationship of Chloro-Substituted Benzimidazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of chloro-substituted benzimidazole analogs, with a particular focus on their anticancer properties. While the primary focus is the 4-chloro-1-methylbenzimidazole scaffold, this guide will draw comparative data from closely related analogs to elucidate key SAR principles.

The Benzimidazole Core: A Foundation for Diverse Biological Activity

The benzimidazole ring system, a fusion of benzene and imidazole, is a key pharmacophore due to its structural similarity to naturally occurring purines, allowing it to interact with a variety of biological targets.[5] This has led to the development of benzimidazole-based drugs with a wide array of therapeutic applications, including antiulcer, anthelmintic, and antihypertensive agents.[2][6] In the realm of oncology, benzimidazole derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a crucial role in cancer cell signaling pathways.[3][7]

Decoding the Structure-Activity Relationship: The Impact of Substitution

The biological activity of benzimidazole analogs is highly dependent on the nature and position of substituents on the bicyclic ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates. The key positions for substitution on the benzimidazole ring are N-1, C-2, C-4, C-5, C-6, and C-7.

The Significance of the Chloro Substituent

The presence of a chloro group on the benzene ring of the benzimidazole scaffold can significantly influence the compound's physicochemical properties and biological activity. Halogen atoms, like chlorine, can modulate lipophilicity, which affects cell membrane permeability and target engagement. Furthermore, the electron-withdrawing nature of chlorine can alter the electron density of the ring system, influencing binding interactions with target proteins.

Comparative Analysis of Chloro-Substituted Benzimidazole Analogs

While specific comparative data for a series of 4-chloro-1-methylbenzimidazole analogs is limited in publicly available literature, a study on N-substituted 6-chloro-1H-benzimidazole derivatives provides valuable insights into the SAR of chloro-substituted benzimidazoles as anticancer agents.[2] The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of these analogs against various cancer cell lines.

Compound IDN-1 SubstituentC-2 SubstituentHepG2 IC50 (µM)MDA-MB-231 IC50 (µM)MCF7 IC50 (µM)C26 IC50 (µM)RMS IC50 (µM)
1d H4-Cl-Ph5.834.963.211.844.35
2d H4-N(CH₃)₂-Ph6.745.284.923.515.17
3s CH₂-Ph4-Cl-Ph7.216.845.494.126.33
4b CH₂-(4-Cl-Ph)Ph9.878.157.636.288.94
4k CH₂-(4-Cl-Ph)4-N(CH₃)₂-Ph10.289.838.177.049.56
Paclitaxel --4.133.271.382.056.13

Data extracted from Reference[2][8]. Ph = Phenyl

From this data, several key SAR observations can be made:

  • Impact of C-2 Substitution: The nature of the substituent at the C-2 position plays a crucial role in determining the anticancer potency.

    • A 4-chlorophenyl group at the C-2 position (compound 1d ) generally leads to potent activity across multiple cell lines.[2]

    • The presence of a 4-dimethylaminophenyl group at C-2 (compound 2d ) also confers significant anticancer activity.[2]

  • Influence of N-1 Substitution: Alkylation or arylation at the N-1 position appears to modulate the activity.

    • Comparing 1d (N-H) with 3s (N-benzyl), the unsubstituted N-1 analog shows slightly better potency.[2]

    • The introduction of a 4-chlorobenzyl group at N-1 in combination with a phenyl or 4-dimethylaminophenyl at C-2 (compounds 4b and 4k ) results in a slight decrease in activity compared to the N-H analogs.[2]

These findings suggest that for this series of 6-chloro-benzimidazoles, a free N-H group and an appropriately substituted phenyl ring at the C-2 position are favorable for anticancer activity.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. The following are typical methodologies used to evaluate the anticancer activity of benzimidazole analogs.

Synthesis of N-Substituted 6-Chloro-1H-Benzimidazole Derivatives

A general synthetic route involves a two-step process:

  • Condensation: Reaction of 4-chloro-o-phenylenediamine with a substituted aromatic aldehyde in the presence of an oxidizing agent like sodium metabisulfite to form the 2-substituted-6-chloro-1H-benzimidazole.[2]

  • N-Alkylation/Arylation: The resulting benzimidazole is then reacted with a suitable halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate to yield the N-substituted derivative.[2]

G cluster_0 Step 1: Condensation cluster_1 Step 2: N-Alkylation/Arylation 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Condensation Reaction Condensation 4-chloro-o-phenylenediamine->Condensation Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Reaction Oxidizing Agent Sodium Metabisulfite Oxidizing Agent->Condensation Reaction 2-Substituted-6-chloro-1H-benzimidazole 2-Substituted-6-chloro-1H-benzimidazole Condensation Reaction->2-Substituted-6-chloro-1H-benzimidazole Benzimidazole Intermediate 2-Substituted-6-chloro- 1H-benzimidazole Alkylation Reaction N-Alkylation Benzimidazole Intermediate->Alkylation Reaction Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Alkylation Reaction Base K2CO3 Base->Alkylation Reaction Final Product N-Substituted-2-substituted- 6-chloro-1H-benzimidazole Alkylation Reaction->Final Product

Caption: General synthetic workflow for N-substituted 6-chloro-1H-benzimidazole derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of compounds.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized benzimidazole analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug like paclitaxel) are included.

  • Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation 2-4h Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Benzimidazole Derivatives: Elucidating the Electronic Profile of 4-chloro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 4-chloro-1-methyl-1H-benzo[d]imidazole. In the absence of a directly published spectrum for this specific molecule, we will build a robust understanding of its expected spectral characteristics through a comparative approach. By examining the spectra of structurally related benzimidazole derivatives and grounding our analysis in the fundamental principles of electronic spectroscopy, this document will serve as an essential resource for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of UV-Vis absorption in this class of compounds, present a standardized protocol for spectral acquisition, and offer a comparative analysis to predict the spectral behavior of our target compound.

The Significance of UV-Vis Spectroscopy for Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The electronic properties of these molecules are intrinsically linked to their biological activity and physical characteristics. UV-Vis spectroscopy is a powerful and accessible technique for probing these electronic properties. It provides valuable information about the π-electron system, the presence of functional groups, and the interaction of the molecule with its environment. For a molecule like 4-chloro-1-methyl-1H-benzo[d]imidazole, understanding its UV-Vis absorption profile is crucial for quality control, stability studies, and for predicting its behavior in different chemical environments.

Theoretical Framework: Electronic Transitions in Benzimidazoles

The UV-Vis absorption spectra of benzimidazole and its derivatives are governed by electronic transitions between molecular orbitals.[3] The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state.[3] In the benzimidazole ring system, the most significant transitions are:

  • π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically of high intensity (large molar absorptivity, ε) and are responsible for the strong absorption bands observed in the UV region for aromatic systems. In benzimidazoles, multiple π → π* transitions are often observed, corresponding to the complex conjugated system of the fused benzene and imidazole rings.[4]

  • n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the nitrogen atoms of the imidazole ring, to an anti-bonding π* orbital. These transitions are generally of lower intensity (smaller ε) compared to π → π* transitions and can sometimes be obscured by the stronger π → π* bands.[3][4]

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the benzimidazole core, as well as the polarity of the solvent.

The Influence of Substituents and Solvents

The chloro and methyl groups in 4-chloro-1-methyl-1H-benzo[d]imidazole are expected to modulate the electronic transitions of the parent benzimidazole chromophore. The chlorine atom, with its lone pairs of electrons, can act as an auxochrome, potentially leading to a bathochromic (red) shift of the absorption maxima. The methyl group, being weakly electron-donating, may have a more subtle effect.

Solvent polarity can significantly alter the absorption spectrum, a phenomenon known as solvatochromism.[1] Polar solvents can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the absorption maxima. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift because the polar solvent molecules solvate and lower the energy of the non-bonding orbital.[3] Conversely, π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity due to the stabilization of the more polar excited state.[3]

A Standardized Protocol for Acquiring UV-Vis Absorption Spectra

To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following is a detailed, self-validating methodology for obtaining the UV-Vis absorption spectrum of a benzimidazole derivative.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis s1 Weigh Compound s3 Prepare Stock Solution (e.g., 1 mg/mL) s1->s3 s2 Select Spectroscopic Grade Solvent s2->s3 s4 Perform Serial Dilutions to Working Concentration (e.g., 1-10 µg/mL) s3->s4 a5 Replace Solvent in Sample Cuvette with Analyte Solution s4->a5 a1 Turn on Spectrophotometer and Warm Up Lamps a2 Set Wavelength Range (e.g., 200-400 nm) a1->a2 a3 Fill Cuvettes with Solvent (Reference and Sample) a2->a3 a4 Perform Baseline Correction a3->a4 a4->a5 a6 Acquire Spectrum a5->a6 d1 Identify λmax a6->d1 d2 Calculate Molar Absorptivity (ε) if concentration is known d1->d2 d3 Compare with Reference Spectra d1->d3

Caption: Workflow for UV-Vis spectral acquisition and analysis.

Detailed Methodology
  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better is required.

    • Matched quartz cuvettes with a 1 cm path length should be used.

  • Reagents and Solvents:

    • The benzimidazole derivative of interest.

    • Spectroscopic grade solvents are crucial to avoid interference from impurities. Commonly used solvents include ethanol, methanol, acetonitrile, and cyclohexane. The choice of solvent should be based on the solubility of the compound and the experimental objective (e.g., studying solvatochromic effects).

  • Sample Preparation:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of 0.1 to 1.0 AU (Absorbance Units). This is to ensure adherence to the Beer-Lambert Law.[3]

  • Measurement Procedure:

    • Allow the spectrophotometer's lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm for benzimidazoles).

    • Fill both the reference and sample cuvettes with the pure solvent and perform a baseline correction to zero the instrument.

    • Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution.

    • Place the cuvettes in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum should be a plot of absorbance versus wavelength.

    • Identify the wavelength of maximum absorption (λmax) for each observed band.

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length in cm, and c is the concentration in mol/L.[3]

Comparative Analysis and Predicted Spectrum

CompoundSolventλmax (nm)Reference
1H-BenzimidazoleEthanol243, 273, 279
4-Methyl-imidazole2% Methanol/Water217[5]
2-(4-Chlorophenyl)-1H-benzo[d]imidazoleNot SpecifiedNot Specified[6]
4-Chloro-2-methyl-1H-benzo[d]imidazoleNot SpecifiedNot Specified[7]

The NIST WebBook data for 1H-Benzimidazole shows characteristic absorption bands around 243 nm, 273 nm, and 279 nm in ethanol.[8] These are attributed to π → π* transitions. The presence of a methyl group on the imidazole ring, as seen in 4-methyl-imidazole, results in a λmax at 217 nm.[5] The introduction of a chloro-substituent on the benzene ring, as in 2-(4-chlorophenyl)-1H-benzo[d]imidazole, is expected to cause a bathochromic shift.

Based on these comparisons, we can predict that 4-chloro-1-methyl-1H-benzo[d]imidazole will exhibit strong absorption bands in the UV region, characteristic of the benzimidazole scaffold. The primary π → π* transitions are likely to be observed in the 220-290 nm range. The presence of the chloro and methyl substituents will likely cause shifts in these bands compared to the unsubstituted parent compound. A slight bathochromic shift is anticipated due to the chloro group.

Visualizing Electronic Transitions in Benzimidazole

The following diagram illustrates the primary electronic transitions that give rise to the UV-Vis absorption spectrum of a benzimidazole derivative.

G cluster_orbitals Molecular Orbitals ground Ground State (S₀) excited1 Excited State (S₁) excited2 Excited State (S₂) n n (non-bonding) pi_star π* (anti-bonding) n->pi_star  n → π* (Low Intensity) pi1 π (bonding) pi1->pi_star  π → π* (High Intensity)

Caption: Electronic transitions in the benzimidazole chromophore.

Conclusion

This guide has provided a comprehensive framework for understanding the UV-Vis absorption spectrum of 4-chloro-1-methyl-1H-benzo[d]imidazole. While a direct experimental spectrum is not currently published, a thorough analysis of the underlying principles of electronic spectroscopy and a comparative study of related benzimidazole derivatives allow for a robust prediction of its spectral features. We anticipate strong π → π* transitions in the 220-290 nm range, with the precise λmax values influenced by the chloro and methyl substituents. The provided standardized experimental protocol offers a reliable method for obtaining an experimental spectrum, which would be the definitive next step in the characterization of this compound. This guide serves as a valuable resource for researchers by synthesizing theoretical knowledge with practical experimental considerations, thereby facilitating further investigation into this important class of molecules.

References

  • Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents. Benchchem.
  • Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. PMC.
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[9][10]imidazo[1,2-d][1][9][11]triazine Derivatives. MDPI. Available from:

  • (A) UV–vis absorbance spectra were taken in DMSO. (B) The second... ResearchGate.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. Semantic Scholar.
  • Theoretical UV–VIS absorption spectra of molecules. ResearchGate.
  • High Resolution Electronic Spectroscopy of Vibrationally Hot Bands of Benzimidazole. ResearchGate.
  • Effect of solvents and pH on the absorption and fluorescence spectra of 2-phenylbenzimidazole. SciSpace.
  • 1H-Benzimidazole. NIST WebBook. Available from: [Link]

  • 4-Chloro-2-methyl-1H-benzo[d]imidazole. Smolecule.
  • Vapor absorption spectra of benzoxazole, benzimidazole, and benzothiazole near 2850. Canadian Science Publishing.
  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC.
  • UV-Vis Absorption Spectroscopy - Theory.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
  • UV-Vis. Molecular Absorption Spectroscopy.
  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube.
  • Methyl 4-chloro-2-methyl-1h-benzo[d]imidazole-6-carboxylate. ChemScene.
  • ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. PharmaTutor.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... ResearchGate.
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC.
  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI.
  • UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-chloro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive procedures for the safe handling and disposal of 4-chloro-1-methyl-1H-benzo[d]imidazole, a critical task for ensuring laboratory safety and environmental compliance. As a chlorinated heterocyclic compound, its disposal requires specific protocols to mitigate potential hazards. This document outlines the necessary precautions, step-by-step disposal instructions, and the scientific rationale behind these procedures, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

4-chloro-1-methyl-1H-benzo[d]imidazole is a halogenated organic compound. Based on data from analogous compounds, it should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Key Hazards:

  • Acute Toxicity (Oral): Similar compounds are harmful if swallowed.[1][2][5]

  • Skin Corrosion/Irritation: Expected to be a skin irritant.[1][2]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

  • Environmental: Halogenated compounds can have long-term adverse effects on aquatic life and should not be released into the environment.[6]

The presence of the chlorine atom necessitates its classification as a halogenated organic waste , which has specific disposal requirements under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][7]

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks, all handling and disposal procedures must be conducted within a certified chemical fume hood.[8][9] The following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[2]

  • Body Protection: A lab coat or other protective clothing is required.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[2]

Always wash hands thoroughly after handling the compound, even if gloves were worn.[1][10]

Spill Management

In the event of a spill, the primary objective is to contain the material safely without creating dust or aerosols.

Procedure for Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[10]

  • Collection: Carefully sweep up the absorbed material and place it into a designated, properly labeled hazardous waste container.[2][9]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.[8]

Disposal Protocol for 4-chloro-1-methyl-1H-benzo[d]imidazole

The fundamental principle for disposing of this compound is waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[3][11][12] Mixing can lead to complications and increased costs in the disposal process, which typically involves high-temperature incineration.[3][4]

Step-by-Step Disposal Procedure:

  • Waste Identification: Unused or waste 4-chloro-1-methyl-1H-benzo[d]imidazole, as well as any materials contaminated with it (e.g., weighing boats, gloves, absorbent pads), must be identified as halogenated organic waste .

  • Container Selection:

    • Solid Waste: Collect in a designated, sealable, and clearly labeled hazardous waste container.[8] The container must be compatible with the chemical.

    • Liquid Waste (Solutions): If the compound is in solution, collect it in a designated container for halogenated organic liquid waste. Ensure the container is properly vented if necessary and is made of a compatible material.

  • Labeling:

    • Attach a "Hazardous Waste" label to the container as soon as the first quantity of waste is added.[8]

    • Clearly write the full chemical name: "4-chloro-1-methyl-1H-benzo[d]imidazole" and list all other components and their approximate percentages.[3]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[8]

    • The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[8][13]

  • Final Disposal:

    • Once the container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[8]

    • The designated disposal route for halogenated organic compounds is typically high-temperature incineration at a federally approved facility.[3][4]

Never dispose of 4-chloro-1-methyl-1H-benzo[d]imidazole down the drain or in regular trash. [6][12]

Summary of Critical Information
ParameterInformationRationale
Chemical Name 4-chloro-1-methyl-1H-benzo[d]imidazoleAccurate identification is crucial for proper handling and disposal.
Waste Category Halogenated Organic WasteThe presence of chlorine dictates this classification, which has specific disposal requirements.[3][11]
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory IrritantBased on data from analogous compounds, necessitating careful handling and appropriate PPE.[1][2]
Required PPE Safety Goggles, Gloves, Lab CoatMinimizes routes of exposure during handling and disposal.[2]
Disposal Method Collection in a labeled hazardous waste container for incineration.Prevents environmental contamination and complies with regulations for halogenated waste.[3][4]
Incompatible Wastes Non-halogenated organic waste, strong acids, bases, and oxidizers.Prevents dangerous reactions and ensures the waste stream is suitable for its designated disposal route.[8][12][13]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 4-chloro-1-methyl-1H-benzo[d]imidazole.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Labeling & Storage cluster_4 Final Disposal Generate Generate Waste (e.g., unused solid, contaminated gloves, spent solution) Characterize Is the waste contaminated with 4-chloro-1-methyl-1H-benzo[d]imidazole? Generate->Characterize Halogenated Collect in 'HALOGENATED ORGANIC WASTE' Container Characterize->Halogenated Yes NonHalogenated Collect in appropriate 'NON-HALOGENATED' or other waste stream container Characterize->NonHalogenated No Label Label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Approximate Percentages Halogenated->Label Store Store in designated Satellite Accumulation Area Label->Store Pickup Arrange for pickup by EHS / Licensed Contractor Store->Pickup

Caption: Waste Disposal Workflow for 4-chloro-1-methyl-1H-benzo[d]imidazole.

References

  • SAFETY DATA SHEET - 4-Chloro-1H-imidazole . Fisher Scientific.

  • SAFETY DATA SHEET - Imidazole . Fisher Scientific.

  • Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants . PubMed.

  • SAFETY DATA SHEET - 1-Methyl-2-imidazolecarboxaldehyde . Sigma-Aldrich.

  • Halogenated Waste . University of Wisconsin-Milwaukee.

  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications . Chemical Methodologies.

  • HAZARDOUS WASTE SEGREGATION . Bucknell University.

  • SAFETY DATA SHEET - 2-Aminobenzimidazole . Sigma-Aldrich.

  • Standard Operating Procedure for Imidazole . Washington State University.

  • SAFETY DATA SHEET - Imidazole . Fisher Scientific.

  • Safety Data Sheet: Imidazole . Chemos GmbH & Co.KG.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency.

  • Safety Data Sheet - 5-Chloro-1-ethyl-1H-benzimidazol-2-amine . CymitQuimica.

  • Material Safety Data Sheet - Telmisartan EP Impurity A . Chemicea Pharmaceuticals.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR.

  • Green synthesis of benzimidazole derivatives an overview . ResearchGate.

  • Organic Solvents . University of North Carolina at Chapel Hill EHS.

  • IMIDAZOLE MOLECULAR BIOLOGY - Safety Data Sheet . Loba Chemie.

  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES . Chemistry Journal of Moldova.

  • Safety Data Sheet - 2-(Piperidin-4-yl)-1H-benzo[d]imidazole . ChemScene.

  • Material Safety Data Sheet - Imidazole . Cole-Parmer.

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates . Bentham Science.

Sources

Personal protective equipment for handling 4-chloro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Landscape & Risk Assessment

Handling halogenated benzimidazole derivatives like 4-chloro-1-methyl-1H-benzo[d]imidazole requires a nuanced approach. While often classified under "General Irritants" (GHS H315, H319, H335), this classification can breed complacency. As a Senior Scientist, I urge you to view this compound not just as an irritant, but as a potent sensitizer and bioactive intermediate .

The Core Risks:

  • Fine Particulate Dispersion: As a solid, this compound often carries a static charge, leading to "flying dust" during weighing. Inhalation of these micro-particles can trigger acute respiratory sensitization.

  • Dermal Absorption: The methyl and chloro groups increase lipophilicity compared to the parent benzimidazole, potentially enhancing dermal absorption rates.

  • Ocular Damage: The basic nitrogen functionality combined with the halogen moiety can cause severe irritation or corneal clouding upon contact with moisture in the eye.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard lab attire." The following matrix is designed for maximum containment of the solid and its solutions.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Fume Hood (Face Velocity: 0.5 m/s)Secondary: N95/P2 Respirator (if outside hood)Engineering controls are non-negotiable. The N95 is a backup for accidental breeches, not a primary control for weighing.
Hand (Solid) Nitrile (0.11 mm / 4-5 mil) Single LayerNitrile offers excellent resistance to the solid powder. Latex is discouraged due to potential protein allergen cross-sensitization.
Hand (Solution) Double Gloving or Silver Shield® (Laminate) Once dissolved (e.g., in DCM or DMF), the solvent dictates permeation. The 4-chloro derivative will ride the solvent through a standard nitrile glove.
Eye/Face Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity.
Body Tyvek® Lab Coat (Closed wrist)Cotton coats trap dust in the weave. Tyvek sheds particles and prevents accumulation on street clothes.

Part 3: Operational Protocols & Logic

Decision Logic: Glove Selection

The most common failure point in handling benzimidazoles is assuming the glove that protects against the solid will protect against the solution.

GloveSelection Start Handling 4-chloro-1-methyl-1H-benzo[d]imidazole State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Nitrile Standard Nitrile (4 mil) Change every 60 mins Solid->Nitrile SolventCheck Identify Solvent Liquid->SolventCheck Polar Polar (Methanol/Water) SolventCheck->Polar NonPolar Halogenated (DCM/Chloroform) SolventCheck->NonPolar DoubleGlove Double Nitrile (Change immediately on splash) Polar->DoubleGlove Laminate Laminate / Silver Shield (Nitrile degrades rapidly) NonPolar->Laminate

Figure 1: Glove selection logic based on physical state and solvent carrier. Note that halogenated solvents (common in benzimidazole synthesis) require laminate gloves.

The "Static-Free" Weighing Protocol

Objective: Eliminate dust generation at the source.

  • Preparation: Place an ionizing bar or anti-static gun inside the fume hood balance area. Benzimidazoles are prone to static cling.

  • The "Coffin" Method:

    • Pre-weigh your receiving flask with a funnel inside the hood.

    • Transfer the solid using a long-handled spatula.

    • Crucial Step: Do not tap the spatula on the flask rim. This launches micro-particulates. Instead, rotate the spatula gently to dislodge the powder.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture settled dust. Do not use compressed air.

Part 4: Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, the priority is preventing aerosolization.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Powder Dry Powder Assess->Powder Liquid Solution Assess->Liquid WetWipe Cover with Wet Paper Towels (Prevent Dust) Powder->WetWipe Absorb Apply Vermiculite/Sand Liquid->Absorb Scoop Scoop into HazWaste Bag WetWipe->Scoop Absorb->Scoop Clean Wash area with soap/water (pH > 10 degrades residue) Scoop->Clean

Figure 2: Immediate containment workflow. Note the emphasis on "wet wiping" for powders to prevent inhalation.

Disposal Strategy
  • Solid Waste: Must be segregated into "Hazardous Solid Waste - Toxic/Irritant." Do not mix with general trash.[1]

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Quenching (Optional): If you have active reaction mixtures containing this intermediate, quench with dilute acid (e.g., 1M HCl) to protonate the imidazole ring, increasing water solubility for easier cleaning, though it remains hazardous.

References

  • PubChem. (2023). 2-Chlorobenzimidazole (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[3] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
4-chloro-1-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.